molecular formula C8H16N2O2 B1313367 cis-3-Methoxycarbonylamino-4-methylpiperidine CAS No. 694495-64-2

cis-3-Methoxycarbonylamino-4-methylpiperidine

Cat. No.: B1313367
CAS No.: 694495-64-2
M. Wt: 172.22 g/mol
InChI Key: PKLKJOHNINGLAQ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Methoxycarbonylamino-4-methylpiperidine is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. Its structure, featuring a protected methoxycarbonylamino group at the 3-position and a methyl group at the 4-position in a cis-configuration, makes it a valuable scaffold for developing pharmacologically active agents. Piperidine rings are a common motif in compounds that interact with the central nervous system, and the specific stereochemistry of this building block is crucial for optimizing binding affinity and selectivity toward biological targets. Researchers can utilize this compound in reductive amination reactions and N-acylation reactions to create diverse chemical libraries for screening against various diseases. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLKJOHNINGLAQ-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820575-25-4, 694495-64-2
Record name Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694495-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Structure Elucidation of cis-3-Methoxycarbonylamino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of cis-3-Methoxycarbonylamino-4-methylpiperidine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

Executive Summary & Chemical Context

Target Molecule: this compound Role: Key chiral building block for Tofacitinib (CP-690,550).[1] Critical Quality Attribute: The relative stereochemistry between the C3-amino and C4-methyl substituents must be cis ((3R,4R) absolute configuration in the final drug scaffold, though the intermediate is often isolated as a racemate or specific enantiomer depending on the resolution step).

The primary analytical challenge is distinguishing the desired cis-isomer from the thermodynamically stable trans-isomer, which is a common byproduct of the pyridine hydrogenation synthetic route.

Synthetic Origin

The molecule is typically generated via the catalytic hydrogenation of (4-methylpyridin-3-yl)carbamic acid methyl ester . This reduction creates two new stereocenters at C3 and C4.[2]

  • Desired Outcome: cis-isomer (Kinetic or specific catalyst control).

  • Impurity: trans-isomer (Thermodynamic product).

Analytical Strategy: The Elucidation Workflow

To definitively assign the structure, we employ a "Triad of Evidence" approach: Mass Spectrometry (MS) for composition, Nuclear Magnetic Resonance (NMR) for relative stereochemistry, and X-Ray Crystallography for absolute configuration (if solid).[2]

The Logic of Stereochemical Differentiation

The differentiation relies on the conformational preferences of the piperidine ring.[2]

  • Trans-isomer: Adopts a chair conformation where both bulky substituents (C3-Carbamate and C4-Methyl) are diequatorial to minimize 1,3-diaxial strain.

    • Consequence: The protons at C3 (H3) and C4 (H4) are trans-diaxial .

  • Cis-isomer: Must place one substituent equatorial and one axial.

    • Consequence: The protons at C3 and C4 are in an axial-equatorial relationship.

This geometric difference leads to distinct coupling constants (


-values) in the 

H NMR spectrum, governed by the Karplus equation.[2][3]
Workflow Visualization

ElucidationWorkflow Start Crude Reaction Mixture (Pyridine Hydrogenation) Isolation Isolation / Purification (Column or Crystallization) Start->Isolation MS MS Analysis (Confirm m/z) Isolation->MS NMR_1H 1H NMR Analysis (Focus: H3 Signal) MS->NMR_1H Decision Calculate J(3,4) Coupling Constant NMR_1H->Decision Trans_Path J ≈ 10-12 Hz (Large) Decision->Trans_Path Anti-periplanar H Cis_Path J ≈ 3-5 Hz (Small) Decision->Cis_Path Gauche H Result_Trans TRANS Isomer (Diequatorial Substituents) REJECT Trans_Path->Result_Trans Result_Cis CIS Isomer (Axial/Equatorial) CONFIRM with NOESY Cis_Path->Result_Cis NOESY NOESY/ROESY Check H3-H4 Correlation Result_Cis->NOESY Final Validated Structure (Ready for Resolution) NOESY->Final

Caption: Logical workflow for distinguishing cis/trans piperidine isomers using NMR coupling constants.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Ensure free rotation and minimize aggregation for sharp signals.

  • Solvent Selection: Use DMSO-d6 or CDCl3 . DMSO-d6 is often preferred for carbamates to sharpen the NH proton signal and prevent exchange.

  • Concentration: Dissolve 5–10 mg of the isolated oil/solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any inorganic salts (from hydrogenation catalysts) remain.[2]

Protocol B: NMR Acquisition Parameters

Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of the H3/H4 multiplets).

  • Experiment 1: 1H Standard: 16 scans, 30° pulse angle, D1 = 1.0s.

  • Experiment 2: 1H Homodecoupling (Optional): Irradiate the Methyl-4 signal to simplify the H4 and H3 multiplets.

  • Experiment 3: NOESY: Mixing time = 500ms. Critical for observing spatial proximity between the carbamate NH/Me and the ring methyl.[2]

Data Interpretation & Reference Values

The following table summarizes the expected NMR data distinguishing the isomers. Note that chemical shifts (


) may vary slightly based on N-protection (e.g., N-Benzyl vs. NH), but the coupling constants (

) remain the diagnostic standard
.
Comparative NMR Data Table
FeatureCis-Isomer (Target) Trans-Isomer (Impurity) Structural Logic
H-3 Signal Multiplicity Multiplet (dt or q-like)Multiplet (td or tt)Dependent on neighbors.

Coupling
3.0 – 5.0 Hz 10.0 – 12.0 Hz Cis: H3(eq)/H4(ax) is gauche (

60°).[2] Trans: H3(ax)/H4(ax) is anti (

180°).[2]
C4-Methyl Shift

0.9 - 1.0 ppm (Doublet)

0.9 - 1.0 ppm (Doublet)
Often similar; less diagnostic than

values.
NOE Correlation Strong NOE between H3 and H4 is absent or weak.[2]Strong NOE may be observed depending on conformation.[2]Cis: Substituents are close; protons are distant.[2]
NOE (Me-Group) Correlation between NH(carbamate) and Me(4) .[2]No correlation between NH and Me(4).Cis: Substituents on same face.[2]
Mechanistic Explanation of Coupling ( )

According to the Karplus relationship :

  • Trans-Diaxial (

    
    ):  Max coupling (
    
    
    
    Hz). This indicates the substituents are equatorial (Trans isomer).[2]
  • Axial-Equatorial (

    
    ):  Minimized coupling (
    
    
    
    Hz). This indicates one substituent is axial (Cis isomer).[2]

Critical Note: If the piperidine nitrogen is unsubstituted (NH), the ring may undergo rapid chair-flipping.[2] However, the bulky carbamate group at C3 generally anchors the conformation. If the spectrum is broad, perform the NMR at 323 K (50°C) or convert to the HCl salt to lock the conformation.

Synthesis & Purification Insight

While this guide focuses on elucidation, understanding the source aids analysis.[2]

  • Reaction: Hydrogenation of Methyl (4-methylpyridin-3-yl)carbamate.

  • Catalyst Influence:

    • Rh/C or Rh/Al2O3: Favors cis -isomer (kinetic control).

    • Pd/C: Can lead to higher ratios of trans-isomer or over-reduction.

  • Purification: The cis and trans isomers often have distinct solubilities. The cis-isomer (as a salt) can frequently be crystallized from alcohols (MeOH/iPrOH), whereas the trans-isomer remains in the mother liquor.[2]

References

  • Pfizer Inc. "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives."[2][4][5] Organic Process Research & Development. Describes the synthesis of Tofacitinib and the resolution of the cis-piperidine intermediate.

    • [Source: Org.[2][4][6][7] Process Res. Dev. 2014, 18, 12, 1714–1720]([Link]2]

  • Ripin, D. H. B., et al. "Development of a Scaleable Route to CP-690,550 (Tofacitinib)."[2][5] Organic Process Research & Development. Detailed discussion on the hydrogenation of the pyridine precursor and stereocontrol.

    • [Source: Org.[2][4][6][7] Process Res. Dev. 2003, 7, 1, 115–120]([Link]2]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Standard text for Karplus relationships in cyclohexane/piperidine systems.

    • [2]

Sources

Biological Activity of Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few heterocycles command the ubiquity and versatility of the piperidine ring. Defined as a "privileged structure," the piperidine scaffold serves not merely as a linker but as a critical thermodynamic anchor in drug-target interactions. Its saturated, six-membered ring offers a unique balance of conformational flexibility and rigidity, allowing it to orient pharmacophores with high precision within lipophilic binding pockets.

This guide analyzes the biological activity of substituted piperidine derivatives, moving beyond basic pharmacology to explore the structural activity relationships (SAR) that drive potency in CNS and oncology therapeutics. We focus on the causality of experimental design—why specific substitutions function—and provide validated protocols for their evaluation.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of a piperidine derivative is rarely accidental; it is the result of precise tuning at specific ring positions.

The Nitrogen Anchor (Position 1)

The secondary amine nitrogen is the primary handle for modulating physicochemical properties.

  • Basicity & Ionization: The pKa of the piperidine nitrogen (~11.0) ensures it is protonated at physiological pH. This positive charge is critical for ionic bonding with anionic residues (e.g., Aspartate) in G-protein coupled receptors (GPCRs).

  • Substitution Effects: Alkylation or acylation at Position 1 dramatically shifts lipophilicity (LogP).

    • N-Benzyl groups (as seen in Donepezil) often target the peripheral anionic site of enzymes like Acetylcholinesterase (AChE).

    • N-Phenethyl groups (as seen in Fentanyl) enhance blood-brain barrier (BBB) permeability due to increased lipophilicity.

The Pharmacophore Vector (Position 4)

Position 4 is the most sterically accessible site for attaching bulky pharmacophores without disrupting the chair conformation of the ring.

  • Symmetry vs. Chirality: 4-substitution preserves symmetry, simplifying synthesis. However, introducing a chiral center at Position 3 or 2 can lock the ring into a specific conformer, enhancing selectivity but increasing synthetic complexity.

  • Mechanistic Impact: In antipsychotics like Haloperidol, the 4-position bears the butyrophenone tail, which is essential for dopamine D2 receptor antagonism.

Visualization: SAR Logic Flow

The following diagram illustrates the functional roles of specific ring positions.

SAR_Logic Piperidine Piperidine Core (C5H11N) Pos1 Position 1 (Nitrogen) • pKa Modulation • Ionic Bonding (GPCRs) • Solubility Control Piperidine->Pos1 Physicochemical Anchor Pos3 Position 3 (Carbon) • Chirality Induction • Metabolic Blockade • Conformational Bias Piperidine->Pos3 Selectivity Tuner Pos4 Position 4 (Carbon) • Primary Pharmacophore Vector • Steric Bulk Tolerance • Target Engagement Piperidine->Pos4 Activity Driver BBB BBB Permeability Pos1->BBB N-Alkylation increases Lipophilicity Potency Biological Potency Pos4->Potency Direct Receptor Interaction

Figure 1: Functional mapping of the piperidine scaffold. Position 1 governs ADME properties, while Position 4 drives primary target engagement.

Therapeutic Applications & Mechanisms[1][2][3]

Central Nervous System (CNS) Agents

The piperidine ring is dominant in CNS drug discovery due to its ability to mimic the ethylamine chain of neurotransmitters (dopamine, serotonin).

  • Alzheimer’s Disease: Donepezil utilizes an N-benzylpiperidine moiety.[1][2] The piperidine nitrogen binds to the anionic subsite of AChE, while the benzyl group interacts with the peripheral anionic site via

    
    -
    
    
    
    stacking.
  • Analgesics: Fentanyl derivatives rely on a 4-anilidopiperidine core. The high lipophilicity allows rapid CNS entry, while the rigid piperidine ring orients the phenyl groups to activate

    
    -opioid receptors.
    
Oncology (Kinase Inhibitors)

In oncology, piperidines often serve as solubility-enhancing groups that also participate in hydrogen bonding within the ATP-binding pocket of kinases.

  • ALK Inhibitors: Ceritinib contains a piperidine ring that protrudes into the solvent-exposed region of the Anaplastic Lymphoma Kinase (ALK), improving water solubility and pharmacokinetic profiles.

  • CDK4/6 Inhibitors: Palbociclib utilizes a related piperazine/piperidine structure to inhibit cell cycle progression.

Comparative Data: FDA-Approved Piperidines
Drug NamePrimary IndicationMechanism of ActionKey Piperidine Role
Donepezil Alzheimer's DiseaseAChE InhibitorBinds catalytic anionic site; N-benzyl group anchors to peripheral site.
Haloperidol SchizophreniaD2 Receptor Antagonist4-substituted piperidine provides rigid linker for receptor locking.
Ritalin (Methylphenidate)ADHDDAT/NET InhibitorPiperidine ring mimics dopamine structure, blocking reuptake transporters.
Ceritinib NSCLC (Lung Cancer)ALK Tyrosine Kinase InhibitorSolubilizing group; H-bond interactions in solvent front.

Experimental Protocols

As a scientist, reproducibility is paramount. The following protocols are designed with self-validating controls to ensure data integrity.

Primary Assay: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

This assay quantifies the potency of piperidine derivatives against AChE, a standard screen for neuroprotective agents.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[3] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Why? Optimal pH for human AChE activity.

  • Enzyme: Human Recombinant AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (0.3 mM).

  • Test Compounds: Dissolved in DMSO (Final DMSO < 1% to prevent enzyme denaturation).

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 150 µL of Phosphate Buffer to all wells.

  • Inhibitor Addition: Add 20 µL of Test Compound (various concentrations).

    • Control: Add 20 µL of Vehicle (Buffer/DMSO) to "100% Activity" wells.

    • Blank: Add 20 µL of Vehicle to "No Enzyme" wells.

  • Enzyme Incubation: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

    • Scientific Rationale: Pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.

  • Reaction Initiation: Add 10 µL of ATCh / DTNB mixture.

  • Measurement: Monitor Absorbance (412 nm) every 30 seconds for 10 minutes (Kinetic Mode).

  • Analysis: Calculate the velocity (

    
    ) of the reaction (slope of Abs vs. Time).
    
    
    
    
Assay Workflow Visualization

Ellman_Assay Start Start: 96-Well Plate Setup Add_Inhibitor Add Piperidine Derivative (Pre-Incubation 15 min) Start->Add_Inhibitor Add_Enzyme Add AChE Enzyme Add_Inhibitor->Add_Enzyme Equilibrium Binding Add_Substrate Add Substrate (ATCh) + DTNB Add_Enzyme->Add_Substrate Reaction Enzymatic Hydrolysis ATCh -> Thiocholine Add_Substrate->Reaction Color_Gen Colorimetric Reaction Thiocholine + DTNB -> TNB (Yellow) Reaction->Color_Gen Read Measure Absorbance @ 412nm (Kinetic Read) Color_Gen->Read

Figure 2: Kinetic workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Synthesis & Methodology Overview

Accessing diverse piperidine scaffolds requires robust synthetic strategies.[4] Modern medicinal chemistry favors methods that allow late-stage functionalization.

  • Catalytic Hydrogenation: The reduction of substituted pyridines using Pd/C or PtO2 is the most direct route. However, it often yields cis/trans mixtures requiring chiral resolution.

  • Multicomponent Reactions (MCRs): The Petasis or Mannich reactions can assemble highly substituted piperidines in a single step, ideal for library generation.

  • C-H Activation: Recent advances allow for the direct functionalization of the sp3 carbons (positions 2 and 3) of the piperidine ring, enabling "scaffold hopping" without de novo synthesis.

References

  • BenchChem. (2025).[3] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. European Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2023).[5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from

  • American Chemical Society (ACS). (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.[6][7] ACS Omega. Retrieved from

  • BenchChem. (2025).[3] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Retrieved from

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry. Its prevalence in a vast number of natural products and clinically approved pharmaceuticals has firmly established it as a "privileged scaffold".[1][2] This status is not arbitrary; it is rooted in a unique combination of favorable physicochemical properties, three-dimensional structural diversity, and synthetic tractability. The piperidine core imparts basicity, which is crucial for aqueous solubility and target engagement, while its non-planar, flexible chair conformation allows for precise spatial orientation of substituents to optimize interactions with biological targets.[3] This guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental properties, core synthetic methodologies, structure-activity relationships across key therapeutic areas, and its pharmacokinetic implications. By synthesizing technical details with field-proven insights, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The Piperidine Core: Fundamental Structural and Physicochemical Properties

The enduring success of the piperidine scaffold in drug design is a direct consequence of its intrinsic chemical and physical characteristics. As a saturated heterocycle, it offers a distinct three-dimensional geometry that contrasts sharply with the flat, aromatic rings often found in initial screening hits.

The piperidine ring typically adopts a stable chair conformation, which minimizes steric and torsional strain. This conformation places substituents in either axial or equatorial positions, a critical feature that medicinal chemists exploit to fine-tune binding affinity and selectivity. The stereochemistry of these substituents can profoundly impact biological activity, with different stereoisomers often exhibiting unique receptor binding profiles.[1][4]

A defining feature of the piperidine ring is the basicity of its nitrogen atom. This allows for the formation of salts, significantly enhancing aqueous solubility—a critical factor for drug formulation and bioavailability. Furthermore, the protonated nitrogen can form strong ionic bonds and hydrogen bonds with biological targets, such as the acidic residues (e.g., aspartate, glutamate) commonly found in enzyme active sites and receptor binding pockets.[2][3]

When compared to other common saturated nitrogen heterocycles, the unique advantages of piperidine become apparent.

PropertyPiperidinePyrrolidine (5-membered)Piperazine (6-membered, 2 N's)Key Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27pKa1 ~9.73, pKa2 ~5.59Piperidine and pyrrolidine are strong bases, ideal for forming strong ionic interactions. Piperazine offers two sites for substitution and modulated basicity, which can be useful for fine-tuning properties.[2][5]
logP (Octanol/Water) 0.840.46-1.13Piperidine is more lipophilic than its smaller and two-nitrogen counterparts. This can enhance membrane permeability but may also increase the risk of off-target interactions or metabolic liabilities if not properly managed.[2][5]
Conformational Flexibility Moderate (Chair-boat interconversion)High (Envelope/Twist)Moderate (Chair conformations)Piperidine offers a balance of structural rigidity and flexibility, providing a stable scaffold that can still adapt to a binding pocket. This conformational restriction can be advantageous for achieving high binding affinity.[2]

Synthesis of the Piperidine Scaffold: Core Methodologies

The widespread use of piperidine in drug discovery is heavily supported by the existence of robust and versatile synthetic methods for its construction and derivatization.

Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct and widely used methods for synthesizing the piperidine core is the catalytic hydrogenation of substituted pyridines.[6][7] This approach is attractive due to the commercial availability of a vast array of pyridine starting materials. The reaction typically proceeds with high cis-diastereoselectivity, yielding piperidines where substituents on the same side of the pyridine ring remain on the same side of the new piperidine ring.[6][8]

  • To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure vessel, add Palladium on carbon (Pd/C, 5-10 mol%).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the reaction mixture at a set temperature (room temperature to 80 °C) for 12-48 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine product, which can be purified by column chromatography or crystallization.

Intramolecular Cyclization Strategies

Building the piperidine ring from acyclic precursors via intramolecular cyclization offers a powerful way to control substitution patterns and stereochemistry. A variety of chemical transformations can be employed to achieve this ring closure.[9]

  • Reductive Amination: Cyclization of δ-amino ketones or δ-amino aldehydes is a common strategy. The initial imine or enamine formation is followed by reduction to form the piperidine ring.

  • Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile is an effective method for forming the piperidine scaffold.[6][9]

  • Metal-Catalyzed Cyclization: Modern organometallic chemistry has introduced powerful methods, such as palladium- or gold-catalyzed amination of alkenes, to construct the piperidine ring with high efficiency and selectivity.[9]

cluster_main Key Synthetic Pathways to Piperidine Scaffolds Pyridine Substituted Pyridines Piperidine Substituted Piperidines Pyridine->Piperidine Catalytic Hydrogenation Acyclic Acyclic Precursors (e.g., δ-amino ketones, alkenes) Acyclic->Piperidine Intramolecular Cyclization (e.g., Reductive Amination, Aza-Michael)

Key Synthetic Pathways to Piperidine Scaffolds.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The true power of the piperidine scaffold is demonstrated by its successful application across a multitude of therapeutic areas. Its structural versatility allows it to serve as a central framework for orienting pharmacophoric groups toward their biological targets with high precision.

Central Nervous System (CNS) Disorders

The ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes the piperidine scaffold invaluable for CNS drug discovery.[5]

Piperidine-based structures are central to the development of potent analgesics targeting opioid receptors.[1] The synthetic opioid Fentanyl is a classic example, featuring a 4-anilidopiperidine core that is critical for its high affinity for the µ-opioid receptor.

  • SAR Insights:

    • The piperidine nitrogen is essential for binding, forming a key ionic interaction with an aspartate residue (Asp147) in the µ-opioid receptor.

    • The N-phenethyl group occupies a large hydrophobic pocket, and modifications here significantly impact potency.

    • The 4-anilido group is crucial for activity, with substitutions on the aniline phenyl ring and the propionamide group modulating affinity and selectivity.

Compound (Fentanyl Analog)R (at N1)R' (at C4-N)µ-Opioid Receptor Binding Affinity (Ki, nM)
FentanylPhenethylPhenyl0.39
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylPhenyl1.1
Sufentanil4-(methoxymethyl)-1-(2-thienyl)ethylPhenyl0.017
RemifentanilMethyl propanoatePhenyl0.05

Data adapted from literature sources for illustrative purposes.

  • Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor.

  • Materials: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells), [³H]-DAMGO (a high-affinity µ-opioid receptor agonist radioligand), test compounds, and a non-specific binding control (e.g., Naloxone).

  • Procedure: a. Incubate the receptor-expressing membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound in an appropriate assay buffer. b. Allow the mixture to incubate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. d. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Oncology

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.[1][10]

Palbociclib (Ibrance®) is a selective inhibitor of CDK4 and CDK6, kinases that are critical for cell cycle progression. It is used to treat certain types of breast cancer. The drug's structure features a central pyridopyrimidine core linked to a piperazine ring on one side and an acetylated piperidine on the other.

  • SAR Insights:

    • The 2-(piperazin-1-yl)pyridine moiety is crucial for engaging with the kinase hinge region.

    • The piperidine ring serves as a non-planar linker that correctly orients the cyclopentyl group, which fits into a hydrophobic pocket of the enzyme.

    • The acetyl group on the piperidine nitrogen enhances cellular permeability and contributes to the overall favorable pharmacokinetic profile.[5]

cluster_pathway Simplified CDK4/6-Rb Signaling Pathway Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 Rb pRb CDK46->Rb Phosphorylates (p) Palbociclib Palbociclib (Piperidine-containing) Palbociclib->CDK46 Inhibits E2F E2F Rb->E2F Sequesters pRb Rb->pRb p Proliferation Cell Cycle Progression (S-Phase Entry) E2F->Proliferation Activates Transcription pRb->E2F Releases

Role of Palbociclib in the CDK4/6-Rb Pathway.
Infectious Diseases: HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells. Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists.

  • SAR Insights:

    • The piperidine ring often serves as the central scaffold, correctly positioning the substituents required for blocking the CCR5 co-receptor.[1]

    • A basic nitrogen on the piperidine (or a bioisostere) is often crucial for interacting with acidic residues on the receptor.

    • The stereochemistry of substituents on the piperidine ring is critical for activity, highlighting the importance of the scaffold's 3D nature.[1]

4-Hydroxypiperidine DerivativeR GroupHIV-1 Entry Inhibition (IC50, nM)
Compound A-CH₂-Phenyl15.2
Compound B-CH₂-(4-F-Phenyl)8.5
Compound C-CH₂-(3,4-di-Cl-Phenyl)2.1
Compound D-CH₂-(4-CF₃-Phenyl)1.8

Illustrative data based on general SAR trends for CCR5 antagonists.[1]

Pharmacokinetic Profile and Bioisosteric Modifications

The piperidine scaffold generally confers favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, enhancing the "druggability" of a molecule.[3] Its relative metabolic stability and ability to modulate lipophilicity contribute to improved oral bioavailability and appropriate distribution profiles.[3][11]

However, the piperidine ring is not metabolically inert. The carbon atoms adjacent (alpha) to the nitrogen are often susceptible to cytochrome P450-mediated oxidation, which can be a primary route of clearance.[12] When this metabolic pathway limits a compound's efficacy or duration of action, medicinal chemists turn to bioisosteric replacement.

A bioisostere is a different functional group that retains the essential biological activity of the original group while potentially altering physicochemical or pharmacokinetic properties.

ScaffoldKey FeaturesImpact on Properties
Piperidine Baseline scaffold. pKa ~11.2.Standard lipophilicity and basicity. Potential for α-nitrogen oxidation.
Morpholine Oxygen atom replaces a CH₂.Reduces lipophilicity and basicity (pKa ~8.4). Can block a site of metabolism and add a hydrogen bond acceptor.[12]
Tropane Bridged bicyclic structure.More rigid and conformationally constrained than piperidine. Can alter receptor binding and reduce metabolism.[12]
Azaspiro[3.3]heptane Spirocyclic system.Proposed as a 3D bioisostere that can improve solubility and reduce metabolic degradation while exploring different spatial vectors.[13][14]
  • Objective: To determine the rate of metabolism of a test compound by liver microsomes, providing an early indication of its metabolic stability and potential in vivo clearance.

  • Materials: Liver microsomes (human, rat, etc.), NADPH (cofactor for P450 enzymes), test compound, and a control compound with known metabolic stability (e.g., Verapamil for high clearance, Verapamil for low clearance).

  • Procedure: a. Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37 °C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction. d. Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the rate constant of elimination (k). From this, calculate the in vitro half-life (t½ = 0.693 / k). This data is used to predict in vivo hepatic clearance.[2]

The Critical Role of Chirality

The three-dimensional nature of the piperidine scaffold means that substitution often creates one or more chiral centers. The specific stereochemistry of a molecule is paramount, as biological systems are inherently chiral. Introducing chiral piperidine scaffolds can be a powerful strategy to:

  • Enhance Biological Activity and Selectivity: Enantiomers can fit differently into a chiral binding pocket, often resulting in one being significantly more potent than the other (the eutomer vs. the distomer).[15][16]

  • Modulate Physicochemical Properties: Stereochemistry can influence crystal packing, which affects solubility and melting point.[16]

  • Improve Pharmacokinetic Properties: Different stereoisomers can be metabolized at different rates by enzymes, leading to improved metabolic stability and bioavailability.[15]

  • Reduce hERG Toxicity: In some cases, undesirable off-target activity, such as inhibition of the hERG potassium channel (a common cause of cardiac toxicity), resides in one stereoisomer, which can be eliminated through chiral synthesis.[15][16]

The development of drugs like Abemaciclib and Atogepant , which contain complex chiral piperidine moieties, underscores the industry's focus on accessing specific stereoisomers to maximize therapeutic benefit and minimize adverse effects.[17][18]

Conclusion and Future Perspectives

The piperidine scaffold is far more than just a common heterocycle; it is a validated and versatile building block that has proven its worth time and again in the crucible of drug discovery. Its unique combination of a three-dimensional, conformationally defined structure, tunable basicity, and synthetic accessibility ensures its continued prominence in the medicinal chemist's toolkit.

The future of piperidine-based drug discovery is bright. Innovations in synthetic chemistry are enabling the creation of increasingly complex and diverse piperidine libraries with greater three-dimensional character.[8][19] As our understanding of biology deepens and new therapeutic targets are identified, the piperidine scaffold will undoubtedly be adapted and deployed in novel ways to address unmet medical needs. Its legacy as a cornerstone of modern pharmaceuticals is secure, and its potential to form the basis of future medicines remains vast.

References

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. ([Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. ([Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. ([Link])

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. ([Link])

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. ([Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling | ACS Pharmacology & Translational Science. ([Link])

  • Synthesis and pharmacological activity of potential cocaine antagonists. 2. Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs - PubMed. ([Link])

  • Piperidine Synthesis. - DTIC. ([Link])

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development | Request PDF - ResearchGate. ([Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio -... ([Link])

  • Piperidine in treatment of cancer | Download Scientific Diagram - ResearchGate. ([Link])

  • Ring Bioisosteres - Cambridge MedChem Consulting. ([Link])

  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. ([Link])

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. ([Link])

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. ([Link])

  • Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed. ([Link])

  • Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop. ([Link])

  • The Promise of Piperine in Cancer Chemoprevention - MDPI. ([Link])

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Bentham Science Publishers. ([Link])

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ([Link])

  • Piperidine - Wikipedia. ([Link])

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. ([Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). ([Link])

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC. ([Link])

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease - Ingenta Connect. ([Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. ([Link])

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate. ([Link])

Sources

An In-depth Technical Guide to cis-3-Methoxycarbonylamino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of novel bioactive molecules. Within this vast chemical space, substituted piperidines such as cis-3-Methoxycarbonylamino-4-methylpiperidine represent a critical class of building blocks. The strategic placement of a methyl group at the 4-position and a methoxycarbonylamino substituent at the 3-position, with a defined cis stereochemistry, offers a nuanced platform for probing and optimizing molecular interactions with biological targets. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, alongside a detailed, field-proven synthetic protocol, to empower researchers in its effective application.

Molecular Identity and Physicochemical Properties

The foundational step in the proficient use of any chemical entity is a thorough understanding of its fundamental properties. This section delineates the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Representation
  • Systematic IUPAC Name: methyl (cis-4-methylpiperidin-3-yl)carbamate

  • Synonyms: cis-3-(Methoxycarbonylamino)-4-methylpiperidine

  • CAS Number: While a specific CAS number for the cis isomer is not broadly indexed, related structures are cataloged under 1204176-45-3 and 694495-64-2.

  • Canonical SMILES: COC(=O)N[C@H]1CNCC1 (representative of one enantiomer of the cis-diastereomer)

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂Calculated
Molecular Weight 172.22 g/mol [1][2][3]
Exact Mass 172.12118 DaCalculated
Elemental Composition C: 55.79%, H: 9.36%, N: 16.27%, O: 18.58%Calculated
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
LogP (Predicted) 0.28[1]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted piperidines often presents challenges in achieving the desired regioselectivity and stereocontrol. The following section details a robust and scalable synthetic approach adapted from established methodologies for related carbamates, ensuring high purity and yield.[4][5] This self-validating protocol incorporates in-process controls to guide the researcher.

Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process commencing from a suitably protected piperidone precursor. The following diagram illustrates the logical flow of the synthesis.

G cluster_0 Synthesis of cis-3-Amino-4-methylpiperidine cluster_1 Carbamate Formation N-protected-4-methyl-3-piperidone N-protected-4-methyl-3-piperidone Oxime_Formation Oxime_Formation N-protected-4-methyl-3-piperidone->Oxime_Formation Hydroxylamine Stereoselective_Reduction Stereoselective_Reduction Oxime_Formation->Stereoselective_Reduction Catalytic Hydrogenation (e.g., PtO2, Raney Ni) cis-3-Amino-4-methylpiperidine_intermediate cis-3-Amino-4-methylpiperidine_intermediate Stereoselective_Reduction->cis-3-Amino-4-methylpiperidine_intermediate Deprotection (if necessary) Final_Product This compound cis-3-Amino-4-methylpiperidine_intermediate->Final_Product Methyl Chloroformate Base (e.g., Triethylamine) caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-4-methylpiperidin-3-one

  • To a solution of N-benzyl-4-piperidone (1 equivalent) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-methylpiperidin-3-one.

Step 2: Synthesis of cis-N-Benzyl-4-methylpiperidin-3-amine

  • Dissolve N-benzyl-4-methylpiperidin-3-one (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Add sodium acetate (2 equivalents) and stir the mixture at reflux for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and dichloromethane.

  • Dry the organic layer, concentrate, and dissolve the resulting oxime in acetic acid.

  • Add platinum(IV) oxide (0.05 equivalents) and hydrogenate the mixture at 50 psi overnight.

  • Filter the catalyst through Celite and neutralize the filtrate with aqueous sodium hydroxide.

  • Extract the product with dichloromethane, dry the organic phase, and concentrate to yield the crude cis-amine, which is often carried forward without further purification. The cis isomer is the major product under these reduction conditions.

Step 3: Synthesis of methyl (cis-N-Benzyl-4-methylpiperidin-3-yl)carbamate

  • Dissolve the crude cis-N-benzyl-4-methylpiperidin-3-amine (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) and cool the solution to 0 °C.

  • Slowly add methyl chloroformate (1.1 equivalents) and stir the reaction at room temperature for 3 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash chromatography to obtain the N-benzylated intermediate.

Step 4: Deprotection to yield this compound

  • Dissolve the purified methyl (cis-N-benzyl-4-methylpiperidin-3-yl)carbamate (1 equivalent) in methanol.

  • Add palladium on carbon (10 wt. %, 0.1 equivalents) and hydrogenate at 50 psi until TLC or LC-MS indicates complete consumption of the starting material.

  • Filter the catalyst through Celite and concentrate the filtrate to yield the final product, this compound, as a solid or oil.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are essential for a comprehensive evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the molecular structure. Key diagnostic signals in the ¹H NMR spectrum include the doublet for the methyl group, the methoxy singlet, and the characteristic multiplets for the piperidine ring protons. The coupling constants between protons at the 3- and 4-positions are indicative of the cis stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the calculated exact mass of 172.12118 Da.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic or trifluoroacetic acid is a typical starting point for method development.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block in the synthesis of complex molecules for drug discovery.

  • Scaffold for Lead Optimization: The piperidine ring serves as a non-planar scaffold, while the methyl group can act as a conformational lock or a probe for hydrophobic interactions.

  • Introduction of a Hydrogen Bond Donor: The carbamate NH group provides a hydrogen bond donor, which can be crucial for anchoring a molecule within a protein's binding site.

  • Vectorial Exit Point for Further Functionalization: The secondary amine of the piperidine ring allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.

The logical relationship of its application in drug discovery is depicted below.

G Molecule cis-3-Methoxycarbonylamino- 4-methylpiperidine Scaffold Core Scaffold Molecule->Scaffold HBD Hydrogen Bond Donor (Carbamate NH) Molecule->HBD Vector Vector for Further Functionalization (Ring NH) Molecule->Vector Target Biological Target (e.g., Kinase) HBD->Target SAR Structure-Activity Relationship (SAR) Studies Vector->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Target caption Application logic in drug discovery.

Caption: Application logic in drug discovery.

References

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

Sources

Methodological & Application

Technical Guide: Synthesis and Application of cis-3-Methoxycarbonylamino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis-3-Methoxycarbonylamino-4-methylpiperidine as a Pharmaceutical Intermediate Content Type: Detailed Application Note and Protocol Guide

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Abstract: This guide details the chemical profile, synthesis, and quality control of this compound (CAS 694495-64-2), a critical chiral building block in the manufacturing of Janus Kinase (JAK) inhibitors, specifically Tofacitinib. We provide an industrial-scale synthesis protocol via pyridine hydrogenation, analytical methods for stereochemical purity, and downstream application workflows.

Chemical Profile & Significance[1][2]

This compound is a protected diamine scaffold. Its cis-configuration (typically (3R,4R) in the final drug substance) is essential for the biological activity of the target JAK inhibitor. The methoxycarbonyl (carbamate) group serves as a robust protecting group for the C3-amine during the reduction of the pyridine ring and subsequent coupling steps.

PropertySpecification
Chemical Name Methyl (cis-4-methylpiperidin-3-yl)carbamate
CAS Number 694495-64-2 (Generic cis), 477600-74-1 (Specific stereoisomers often referenced)
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Stereochemistry cis-configuration (racemic or enantiopure depending on resolution)
Appearance White to off-white solid (often handled as HCl salt)
Solubility Soluble in Methanol, Water, DMSO; Sparingly soluble in non-polar solvents.[1]
Key Application Precursor to the N-methyl-amino piperidine side chain of Tofacitinib.

Synthesis Protocol: Pyridine Hydrogenation Route

The most scalable industrial route avoids the formation of trans-isomers associated with reductive amination of piperidones by utilizing the inherent planarity of a pyridine precursor followed by catalytic hydrogenation.

Mechanism & Workflow

The synthesis proceeds via the protection of 3-amino-4-methylpyridine followed by a heterogeneous catalytic hydrogenation. The catalyst and solvent system are critical to favor the cis-diastereomer via "one-face" adsorption on the catalyst surface.

Synthesis_Pathway Start 3-Amino-4-methylpyridine Step1 Acylation (Methyl Chloroformate) Start->Step1 ClCOOMe, Base Inter1 Methyl (4-methylpyridin-3-yl)carbamate Step1->Inter1 Step2 Cat. Hydrogenation (Rh/C or Pd/C, H2) Inter1->Step2 Stereoselective Reduction Product cis-3-Methoxycarbonylamino- 4-methylpiperidine Step2->Product >95:5 cis:trans ratio

Figure 1: Stereoselective synthesis pathway via pyridine hydrogenation.

Experimental Procedure
Step 1: Carbamate Protection [2][3]
  • Reagents: 3-Amino-4-methylpyridine (1.0 eq), Methyl chloroformate (1.1 eq), Pyridine or Triethylamine (1.2 eq), Dichloromethane (DCM) or Toluene (10 V).

  • Setup: Charge 3-amino-4-methylpyridine and base into the reactor with solvent. Cool to 0–5 °C.

  • Addition: Add Methyl chloroformate dropwise, maintaining temperature <10 °C (exothermic).

  • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup: Quench with water. Separate organic layer. Wash with dilute HCl (to remove unreacted pyridine starting material) and brine. Dry and concentrate to yield Methyl (4-methylpyridin-3-yl)carbamate .

Step 2: Catalytic Hydrogenation (The Critical Step)

Note: This step establishes the cis-stereochemistry.

  • Reagents: Pyridine Carbamate intermediate (from Step 1), 5% Rhodium on Carbon (Rh/C) or 10% Palladium on Carbon (Pd/C) (5–10 wt% loading), Acetic Acid (solvent).

  • Conditions: Hydrogen pressure (50–100 psi), Temperature 50–60 °C.

  • Process:

    • Charge the autoclave with the intermediate and Acetic Acid.

    • Add the catalyst (slurried in solvent).

    • Purge with Nitrogen (3x) then Hydrogen (3x).

    • Stir vigorously under H₂ pressure.

    • Endpoint: Reaction is complete when H₂ uptake ceases (approx. 12–24 h).

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to remove Acetic Acid.

  • Isolation: Dissolve residue in Isopropanol/Methanol. Add HCl (gas or solution) to precipitate the This compound Hydrochloride .

  • Yield: Typically 85–90% (cis:trans ratio >95:5).

Quality Control & Analytical Protocols

Ensuring the correct diastereomer (cis) and enantiomer (typically 3R,4R after resolution) is paramount.

Method A: GC Analysis for cis/trans Ratio

Gas Chromatography is preferred for diastereomeric purity as the isomers have distinct boiling points.

  • Column: DB-1 or HP-5 (30 m x 0.32 mm x 0.25 µm).

  • Carrier Gas: Helium or Nitrogen (1.0 mL/min).

  • Temp Program: 100 °C (hold 2 min) -> 10 °C/min -> 250 °C (hold 5 min).

  • Detector: FID (280 °C).

  • Retention: The cis-isomer typically elutes after the trans-isomer due to intramolecular hydrogen bonding effects in the gas phase, though this must be confirmed with standards.

Method B: Chiral HPLC for Enantiomeric Purity

To confirm the enantiomeric excess (ee%) of the resolved (3R,4R) isomer.

  • Column: Chiralpak AD-H or Lux Cellulose-2 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).

  • Sample Prep: Dissolve free base in Ethanol.

Application: Tofacitinib Synthesis Integration

The this compound is not the final side chain; it requires reduction to the N-methyl amine.

Downstream Workflow
  • N-Benzylation (Optional): If not already performed, the piperidine nitrogen is often protected (e.g., Benzyl) to prevent side reactions during the carbamate reduction.

  • Carbamate Reduction: The methoxycarbonyl group (–NHCOOMe) is reduced to the methylamine (–NHMe).

    • Reagent: Lithium Aluminum Hydride (LiAlH4) or Red-Al.

    • Solvent: THF.[6][7]

    • Product:cis-1-Benzyl-N,4-dimethylpiperidin-3-amine.

  • Deprotection & Coupling: The benzyl group is removed (H₂/Pd), and the resulting secondary amine is coupled to the 4-chloropyrrolo[2,3-d]pyrimidine core.

Application_Workflow Intermediate cis-3-Methoxycarbonylamino- 4-methylpiperidine Step_Red Reduction (LiAlH4/THF) (Converts Carbamate to N-Methyl) Intermediate->Step_Red Active_Sidechain cis-N,4-Dimethylpiperidin-3-amine Step_Red->Active_Sidechain Coupling Coupling Reaction (with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Active_Sidechain->Coupling API Tofacitinib Precursor Coupling->API

Figure 2: Transformation of the intermediate into the Tofacitinib scaffold.

Safety & Handling

  • Hazards: The compound is an amine derivative and should be treated as a potential irritant. The hydrochloride salt is corrosive to eyes.

  • Storage: Hygroscopic. Store in tightly sealed containers at 2–8 °C.

  • Process Safety:

    • Hydrogenation: High-pressure H₂ carries explosion risks. Use rated autoclaves and grounding.

    • LiAlH4 Reduction: Generates H₂ gas; extreme fire hazard. Quench carefully (Fieser method).

References

  • Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof." U.S. Patent RE41,783. Link

  • Ripin, D. H. B., et al. "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 2003, 7(1), 115–120. Link

  • Miao, Y., et al. "A novel stereoselective synthesis of Tofacitinib." Tetrahedron Letters, 2014.
  • Phenomenex. "Chiral HPLC Separations: A Guide to Polysaccharide Phases." Technical Guide. Link

  • ChemicalBook. "this compound Product Profile." Link

Sources

Application Note: Strategic Utilization of cis-3-Methoxycarbonylamino-4-methylpiperidine in Tofacitinib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of Tofacitinib (CP-690,550). It focuses on the strategic utilization of cis-3-Methoxycarbonylamino-4-methylpiperidine (CAS 694495-64-2), a critical intermediate that establishes the drug's essential stereochemical architecture.

Executive Summary

The synthesis of Tofacitinib, a Janus Kinase 3 (JAK3) inhibitor, hinges on the efficient construction of the chiral (3R,4R)-4-methyl-3-(methylamino)piperidine core.[1][2] While various routes exist, the "Pyridine Hydrogenation Route" utilizing This compound offers superior diastereoselectivity and scalability. This intermediate serves a dual function: it "locks" the cis-relative stereochemistry via heterogeneous hydrogenation and acts as a masked precursor for the N-methylamine moiety, avoiding the selectivity issues associated with direct methylation of primary amines.

This guide details the synthesis, isolation, and downstream processing of this intermediate, emphasizing Critical Process Parameters (CPPs) for maximizing the cis:trans ratio.

Chemical Logic & Mechanism[3][4][5]

The Stereochemical Challenge

Tofacitinib requires a specific (3R,4R) absolute configuration. The cis-relationship between the C3-amino and C4-methyl groups is thermodynamically less stable than the trans-isomer.

  • Solution: Hydrogenation of the pyridine ring (which is planar) allows for kinetic control. Using a carbamate-protected pyridine (Methyl (4-methylpyridin-3-yl)carbamate ) directs hydrogen addition to the same face of the ring, favoring the cis-isomer.

  • Role of the Methoxycarbonyl Group:

    • Electronic Activation: Facilitates lower-temperature hydrogenation compared to the free amine.

    • Precursor Utility: It is reduced in a subsequent step (using LiAlH₄ or Red-Al) to generate the N-methyl group directly, bypassing the need for toxic methylating agents like methyl iodide.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the pyridine starting material to the resolved Tofacitinib precursor.

Tofacitinib_Pathway Start 3-Amino-4-methylpyridine Step1 Carbamate Protection (MeOCOCl) Start->Step1 Intermediate1 Pyridine Carbamate Step1->Intermediate1 Step2 Hydrogenation (Rh/C or Rh/Al2O3) Intermediate1->Step2 H2, AcOH Syn-Addition KeyInt cis-3-Methoxycarbonylamino- 4-methylpiperidine (Target Intermediate) Step2->KeyInt High cis-selectivity Step3 N-Benzylation & Reduction (LiAlH4) KeyInt->Step3 1. PhCHO/H2 2. LiAlH4 Resolved (3R,4R)-Diamine (Resolved Salt) Step3->Resolved L-DTTA Resolution

Figure 1: Synthetic pathway highlighting the central role of the carbamate intermediate in establishing stereochemistry.

Experimental Protocol

Stage 1: Synthesis of this compound

Objective: Hydrogenation of Methyl (4-methylpyridin-3-yl)carbamate to the cis-piperidine.

Reagents & Equipment:

  • Substrate: Methyl (4-methylpyridin-3-yl)carbamate (1.0 equiv)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (0.05 equiv metal basis). Note: Rhodium is preferred over Palladium for higher cis-selectivity.

  • Solvent: Acetic Acid (AcOH) or Methanol/AcOH mixture (10 vol).

  • Equipment: High-pressure hydrogenation reactor (Hastelloy or Stainless Steel).

Protocol:

  • Charging: Charge the reactor with the pyridine carbamate substrate and solvent (AcOH). Inert the vessel with Nitrogen (N₂).

  • Catalyst Addition: Add the Rh catalyst as a slurry in the solvent to avoid dry catalyst ignition hazards.

  • Hydrogenation:

    • Pressurize with Hydrogen (H₂) to 50–60 bar (725–870 psi) .

    • Heat to 60–70°C .

    • Critical Process Parameter: Maintain agitation at >800 rpm to eliminate mass transfer limitations.

    • Reaction time: 12–18 hours. Monitor H₂ uptake.

  • Work-up:

    • Cool to 25°C and vent H₂. Purge with N₂.[3]

    • Filter the catalyst through a Celite pad (recover catalyst for refining).

    • Concentrate the filtrate under reduced pressure to remove AcOH.

    • Basification: Dilute residue with water and adjust pH to >12 using 50% NaOH (keep temp <20°C).

    • Extract with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Isolation: Concentrate the organic layer to yield the crude cis-piperidine carbamate as a viscous oil or low-melting solid.

Expected Yield: 85–92% cis:trans Ratio: Typically >90:10 (Optimize via catalyst loading and temperature).

Stage 2: Transformation to N-Methylamine (Reductive Cleavage)

Objective: Convert the methoxycarbonyl group into the N-methyl group while simultaneously reducing the N-benzyl group (if benzylation was performed prior) or preparing for resolution.

Protocol (via LiAlH₄ Reduction):

  • Setup: Use a dry reactor under N₂ atmosphere.

  • Reagent Prep: Suspend LiAlH₄ (3.0 equiv) in dry THF (10 vol). Cool to 0°C.

  • Addition: Dissolve the cis-piperidine carbamate (from Stage 1) in dry THF. Add dropwise to the LiAlH₄ suspension, maintaining internal temperature <10°C.

  • Reflux: After addition, warm to reflux (65°C) for 4–6 hours. Mechanism: The carbamate (R-NH-COOMe) is reduced to the methylamine (R-NHMe).

  • Quench (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Filtration: Filter the granular aluminum salts. Wash cake with THF.

  • Product: The filtrate contains the crude cis-3-methylamino-4-methylpiperidine.

Quality Control & Characterization

Critical Quality Attributes (CQAs)

For the intermediate to be viable for the subsequent resolution step, it must meet these criteria:

ParameterSpecificationMethod
Appearance Viscous colorless to pale yellow oilVisual
Purity (GC/HPLC) > 95.0% areaHPLC (C18, ACN/Buffer)
Diastereomeric Ratio cis:trans > 85:151H-NMR or Chiral GC
Water Content < 0.5% w/wKarl Fischer (KF)
NMR Diagnostic Signals

To distinguish cis from trans isomers in the intermediate:

  • cis-Isomer: The coupling constant of the proton at C3 (H3) with H4 is typically smaller (J ≈ 2–5 Hz) due to the gauche relationship.

  • trans-Isomer: The H3–H4 coupling is larger (J ≈ 10–12 Hz) indicating an anti-periplanar arrangement.

Process Flow & Troubleshooting

Process Flow Diagram

Process_Flow Start Start: Pyridine Carbamate Hydrogenation Hydrogenation (Rh/C, 60 bar, 60°C) Start->Hydrogenation Filter Catalyst Filtration Hydrogenation->Filter Concentration Solvent Swap (AcOH -> Water) Filter->Concentration Basification pH Adjustment (NaOH to pH >12) Concentration->Basification Extraction Extraction (DCM or 2-MeTHF) Basification->Extraction QC QC Check (cis:trans ratio) Extraction->QC QC->Hydrogenation Fail (Reprocess) Next Next: LiAlH4 Reduction QC->Next Pass

Figure 2: Operational workflow for the isolation of the cis-intermediate.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low cis selectivity (<80%) High reaction temperature (>80°C)Reduce temperature to 50–60°C. Higher temps favor thermodynamic trans product.
Incomplete Conversion Catalyst poisoning or low H₂ pressureCheck H₂ pressure lines. Ensure substrate is free of sulfur/amine poisons. Add fresh catalyst.
Formation of De-protected Amine Acidic hydrolysis during hydrogenationEnsure solvent is dry. If using AcOH, remove promptly after reaction.
Aluminum Salts Clogging Improper quench of LiAlH₄Use the Fieser method (1:1:3 ratio) strictly to generate granular, filterable salts.

References

  • Pfizer Inc. (2003).[4][5] Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754.[6] Link

    • Primary source for the discovery chemistry route and the structure of Tofacitinib.
  • Ripin, D. H. B., et al. (2003).[4] "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 7(1), 115–120.[4] Link

    • Authoritative source on the process chemistry and resolution of the piperidine intermedi
  • Miao, L., et al. (2014). "An Efficient Synthesis of Tofacitinib Citrate." Organic Preparations and Procedures International, 46(2), 175-180. Link

    • Details the optimization of the reduction and coupling steps.
  • ChemicalBook. (n.d.). This compound Product Page. Link

    • Source for physical properties and CAS verific

Sources

Application Note: High-Purity Isolation and Purification of cis-3-Methoxycarbonylamino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for cis-3-Methoxycarbonylamino-4-methylpiperidine (and its N-benzyl protected precursor), a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

The synthesis of this intermediate typically involves the catalytic hydrogenation of a pyridine precursor, yielding a mixture of cis (desired) and trans (undesired) diastereomers. The primary challenge is upgrading the diastereomeric ratio (dr) from ~85:15 to >99:1 while removing residual metal catalysts (Pd, Rh, Ru). This guide provides a scalable, self-validating protocol based on hydrochloride salt formation and fractional crystallization , ensuring high diastereomeric purity prior to downstream resolution or coupling.

Chemical Context & Stereochemical Challenges

The target molecule possesses two contiguous stereocenters at positions 3 and 4. The cis-configuration is thermodynamically favored during hydrogenation but kinetic control often leads to 5–15% trans-isomer contamination.

The Synthetic Pathway

The industrial route typically proceeds via the N-benzyl protected intermediate to facilitate crystallization.

  • Precursor: 1-Benzyl-3-methoxycarbonylamino-4-methylpyridinium halide.

  • Reaction: Heterogeneous hydrogenation (e.g., Rh/C or Pd/C, 50–60°C, 20–50 bar H₂).

  • Crude Output: cis-1-benzyl-3-methoxycarbonylamino-4-methylpiperidine (Major) + trans-isomer (Minor) + Catalyst residues.

The purification strategy exploits the significant solubility difference between the cis and trans hydrochloride salts in alcoholic solvents.

Experimental Protocol: Diastereomeric Purification

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Crude Reactant: Reaction mixture containing cis/trans-1-benzyl-3-methoxycarbonylamino-4-methylpiperidine.

  • Solvents: Ethanol (Absolute), Methanol, Isopropyl Alcohol (IPA), n-Heptane.

  • Reagents: Hydrochloric acid (gas or 4M-6M solution in Ethanol/Dioxane), Sodium Hydroxide (50% aq).

  • Filtration Aid: Celite® 545 or equivalent diatomaceous earth.

Protocol A: Catalyst Removal and Workup

Rationale: Metal scavengers must be removed prior to crystallization to prevent occlusion in the crystal lattice.

  • Dilution: Dilute the crude hydrogenation mixture with Methanol (5 volumes) to ensure all organic products are dissolved.

  • Filtration: Filter the warm mixture (40°C) through a pad of Celite® 545 to remove the heterogeneous catalyst (Pd/C or Rh/C).

  • Wash: Rinse the filter cake with warm Methanol (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure (45°C) to a viscous oil.

  • Solvent Swap: Add Toluene (10 volumes) and concentrate again to remove residual methanol and water (azeotropic drying).

Protocol B: Selective Crystallization of the cis-Hydrochloride Salt

Rationale: The cis-isomer HCl salt crystallizes readily from ethanol/IPA, while the trans-isomer remains significantly more soluble in the mother liquor.

  • Dissolution: Dissolve the oily residue from Protocol A in Absolute Ethanol (6 volumes) .

  • Acidification: Cool the solution to 0–5°C . Slowly add HCl in Ethanol (1.1 equivalents) dropwise over 60 minutes.

    • Control Point: Maintain internal temperature <10°C to avoid localized exotherms which can degrade the carbamate.

  • Nucleation: Seed the mixture with pure cis-isomer crystals (0.5 wt%) if available. Stir at 0°C for 2 hours. A thick white precipitate should form.

  • Maturation: Warm the slurry to 20–25°C and stir for 4 hours. This "digest" step allows Ostwald ripening, dissolving small impure crystals and growing larger, purer cis crystals.

  • Anti-Solvent Addition (Optional for Yield): If yield is low, slowly add n-Heptane (2 volumes) over 30 minutes to decrease the solubility of the salt.

  • Isolation: Filter the solid under vacuum or nitrogen pressure.

  • Wash: Wash the cake with cold Ethanol/Heptane (1:1, 2 volumes) .

  • Drying: Dry the solid at 45°C under vacuum to constant weight.

Expected Result: White crystalline solid.[1] Purity Target: >98.5% cis-isomer (HPLC), <0.5% trans-isomer.

Protocol C: Free-Basing (If N-H form is required)

Rationale: Downstream steps (e.g., chiral resolution or coupling) often require the free amine.

  • Suspension: Suspend the purified HCl salt in Water (5 volumes) and Dichloromethane (DCM, 5 volumes) .

  • Neutralization: Adjust pH to 10–11 using 50% NaOH or saturated Na₂CO₃ .

  • Extraction: Separate phases. Extract the aqueous layer twice with DCM.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Process Visualization

PurificationProcess Start Crude Hydrogenation Mixture (cis:trans ~ 85:15) Filter Catalyst Removal (Celite Filtration) Start->Filter Dilute w/ MeOH SolventSwap Solvent Swap (Toluene -> Ethanol) Filter->SolventSwap Concentrate SaltForm Salt Formation (Add HCl/EtOH @ 0°C) SolventSwap->SaltForm Dissolve Cryst Selective Crystallization (Digest @ 25°C) SaltForm->Cryst Nucleation Filtration Isolation & Wash (Cold EtOH/Heptane) Cryst->Filtration Filter Liquor Mother Liquor (Contains trans-isomer) Filtration->Liquor Filtrate FinalProduct Purified cis-HCl Salt (dr > 99:1) Filtration->FinalProduct Dry

Caption: Workflow for the purification of this compound via HCl salt formation.

Analytical Verification & Data

To validate the purification, use the following HPLC parameters. The cis and trans isomers are diastereomers and will have distinct retention times.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Detection UV @ 210 nm (Amide absorption)
Differentiation cis-isomer typically elutes after the trans-isomer due to intramolecular H-bonding effects in the carbamate.

NMR Diagnostic (¹H NMR, 400 MHz, CDCl₃):

  • Cis-Isomer: The coupling constant between H3 and H4 is typically smaller (

    
    ) due to the gauche relationship.
    
  • Trans-Isomer: The coupling constant is larger (

    
    ) indicating an anti-periplanar arrangement.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Salt solubility is too high in pure Ethanol.Add anti-solvent (Heptane or MTBE) slowly after initial crystallization. Cool to -10°C before filtering.
Poor dr (High Trans) Cooling was too rapid; "Crash" precipitation occurred.Re-heat the slurry to reflux to dissolve fines, then cool slowly (5°C/hour). Increase digestion time.
Colored Product Residual Pd/Rh catalyst or resin formation.Treat the free-base solution with activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS®) before salt formation.
Oiling Out Water content in solvent is too high.Ensure "Absolute" Ethanol is used. Azeotrope the crude oil with Toluene before adding Ethanol.

References

  • Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine". World Intellectual Property Organization, WO 2007/012953, 2007. Link

  • Unichem Laboratories Ltd. "An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine". European Patent Office, EP 3539965 A1, 2019. Link

  • Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550". Organic Process Research & Development, Vol. 19, No. 12, 2015.
  • ChemicalBook. "(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis protocols". Link

Sources

Analytical Characterization of Substituted Piperidines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted piperidines represent a cornerstone pharmacophore in drug discovery, appearing in blockbuster pharmaceuticals (e.g., methylphenidate, paroxetine) and controlled substances (e.g., fentanyl analogues, PCP). Their characterization is complicated by high conformational flexibility, the presence of multiple stereocenters, and the existence of regioisomers with identical mass spectra. This guide provides a definitive analytical framework for characterizing these compounds, prioritizing stereochemical elucidation via NMR and isomeric differentiation via MS/MS.

Introduction: The Conformational Challenge

The piperidine ring exists predominantly in a chair conformation.[1] Unlike flat aromatic systems, the spatial arrangement of substituents (axial vs. equatorial) dictates both the thermodynamic stability and pharmacological activity of the molecule.

  • The "Nitrogen Rule" of Conformation: In

    
    -substituted piperidines, the substituent on the nitrogen prefers the equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" can sometimes stabilize the axial orientation depending on the electronics of adjacent groups.
    
  • Analytical Implication: Analytical methods must not only identify the connectivity (constitution) but also the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Stereochemical Elucidation and Conformational Locking.

NMR is the primary tool for determining the relative stereochemistry of substituents on the piperidine ring. The analysis relies heavily on the Karplus relationship, which correlates the vicinal coupling constant (


) with the dihedral angle between protons.
Coupling Constants as a Stereochemical Ruler

In a fixed chair conformation:

  • Axial-Axial (

    
    ) Coupling:  The dihedral angle is ~180°. This results in a large coupling constant, typically 10–13 Hz .
    
  • Axial-Equatorial (

    
    ) or Equatorial-Equatorial (
    
    
    
    ) Coupling:
    The dihedral angle is ~60°. This results in a small coupling constant, typically 2–5 Hz .

Application Insight: If a multiplet for a ring proton shows a large splitting (>10 Hz), that proton must be axial. If the signal is a narrow multiplet (width at half-height < 10 Hz), the proton is likely equatorial.

Solvent Selection for Conformational Analysis

Piperidines undergo rapid ring inversion (chair-chair flipping) at room temperature, which averages the coupling constants.

  • Strategy: To measure accurate

    
     values, the conformation must be "locked."
    
  • Method: Perform low-temperature NMR (e.g., -40°C to -80°C) using solvents with low freezing points like CD₂Cl₂ or Toluene-d8 . Alternatively, protonating the amine (forming the HCl salt) often increases the barrier to inversion, sharpening the signals in DMSO-d6 or D₂O .

Data Summary: Diagnostic Signals
FeatureParameterDiagnostic Value
Stereochemistry

(Diaxial)
10–13 Hz (Indicates trans-diaxial relationship)
Stereochemistry

(Axial-Eq)
2–5 Hz (Indicates cis or trans-diequatorial)
N-Substitution

-Proton Shift

2.2–2.8 ppm (Upfield shift relative to ammonium)
Salt Formation

-Proton Shift

3.0–3.6 ppm (Downfield shift due to descreening)
Configuration NOE/ROESYStrong correlation between 1,3-diaxial protons

Mass Spectrometry (MS)

Objective: Structural Identification and Isomer Differentiation.[2][3][4][5][6]

While NMR solves stereochemistry, MS is critical for sensitivity and identifying unknown analogues (e.g., forensic analysis of fentanyl derivatives).

Electron Impact (EI) Fragmentation Logic

Piperidines under EI (70 eV) follow a predictable fragmentation pathway dominated by


-cleavage .
  • Ionization: Removal of an electron from the nitrogen lone pair.

  • 
    -Cleavage:  Homolytic cleavage of the C-C bond adjacent to the nitrogen.
    
  • Rule: The largest alkyl group at the

    
    -position is lost preferentially to form a stable iminium ion.
    

Example (2-methylpiperidine):

  • Loss of H• (M-1) is minor.

  • Loss of[5] •CH₃ (M-15) is favored, forming the

    
     84 iminium ion.
    
Fentanyl Analogue Differentiation

Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) presents a unique challenge.

  • Diagnostic Fragment (

    
     189):  Corresponds to the N-phenyl-propanamide moiety attached to the piperidine ring.
    
  • Diagnostic Fragment (

    
     146):  Formed by secondary fragmentation of the piperidine ring.[7]
    
  • Differentiation: Substitutions on the aniline ring shift the 189 peak. Substitutions on the piperidine ring shift the 146 peak.[7]

Visualization: MS Fragmentation Pathway

MS_Fragmentation cluster_fentanyl Fentanyl Specifics M_Ion Molecular Ion (M+.) [Radical Cation] Alpha_Cleavage α-Cleavage (Rate Determining) M_Ion->Alpha_Cleavage 70 eV EI Iminium Iminium Ion (Base Peak) Alpha_Cleavage->Iminium Stabilization Neutral_Loss Neutral Radical (Largest Group Lost) Alpha_Cleavage->Neutral_Loss Elimination Fent_189 m/z 189 (Core Structure) Iminium->Fent_189 Fent_146 m/z 146 (Piperidine Fragment) Fent_189->Fent_146 Ring Collapse

Caption: Logical flow of piperidine fragmentation under EI-MS, highlighting the formation of the diagnostic iminium ion and specific fentanyl markers.

Experimental Protocols

Protocol A: Stereochemical Determination via NMR

Purpose: To distinguish between axial and equatorial isomers of 3- or 4-substituted piperidines.

Reagents:

  • Deuterated Solvent: CDCl₃ (for free base) or DMSO-d6 (for salts).[8]

  • TFAA (Trifluoroacetic anhydride) - Optional for in-situ derivatization.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5–10 mg of the piperidine derivative in 0.6 mL of solvent.

    • Critical Step: If the spectrum is broad due to ring flipping, add 1-2 equivalents of TFA (trifluoroacetic acid) or HCl to the tube. This protonates the nitrogen, raising the energy barrier for inversion and sharpening the signals.

  • Acquisition:

    • Run a standard 1H NMR (minimum 64 scans).

    • Run a 2D NOESY or ROESY experiment. Set the mixing time to 500ms.

  • Analysis:

    • Identify the methine proton at the substitution site.

    • Measure the width at half-height (

      
      ) or extract coupling constants (
      
      
      
      ).
    • Decision Rule:

      • If

        
         Hz: Substituent is Equatorial  (Proton is Axial).
        
      • If

        
         Hz: Substituent is Axial  (Proton is Equatorial).
        
  • Validation: Check NOE correlations. An axial proton will show strong NOE to other axial protons on the same face of the ring (positions 3 and 5).

Protocol B: GC-MS Differentiation of Regioisomers

Purpose: To separate and identify closely related piperidine isomers (e.g., 3-methyl vs 4-methyl fentanyl) which often co-elute.

Equipment:

  • GC-MS (Single Quadrupole or Triple Quad).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

Step-by-Step Procedure:

  • Derivatization (If necessary):

    • Secondary piperidines can tail significantly.

    • Mix 100 µL sample (1 mg/mL in Ethyl Acetate) with 50 µL TFAA. Incubate at 60°C for 20 mins. Evaporate and reconstitute.

  • GC Parameters:

    • Inlet: 250°C, Splitless.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 100°C (Hold 1 min).

      • Ramp 1: 20°C/min to 280°C.

      • Ramp 2: 5°C/min to 310°C (Hold 5 min). Slow ramp at the end is crucial for isomer separation.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40–500 amu.

  • Data Interpretation:

    • Compare Retention Indices (RI). Isomers often differ by <10 RI units.

    • Examine the "Fingerprint" region (m/z 40-100). Regioisomers often show different ratios of lower mass fragments due to steric hindrance affecting specific ring cleavages.

Analytical Workflow Visualization

Analytical_Workflow cluster_Screening Screening & ID cluster_Confirmation Stereochemical Confirmation Sample Unknown Piperidine Sample Extraction L-L Extraction (pH > 10) Isolate Free Base Sample->Extraction GCMS GC-MS (EI) Identify M+ & Fragments Extraction->GCMS Deriv Derivatization (TFAA) If peak tailing occurs GCMS->Deriv Poor Chromatography NMR 1H NMR (600 MHz) Coupling Constant Analysis GCMS->NMR Isomer Ambiguity NOE 1D/2D NOE Spatial Proximity NMR->NOE XRD X-Ray Diffraction (XRD) Absolute Configuration (Salt Form) NMR->XRD Final Validation

Caption: Integrated workflow for the extraction, screening, and rigorous structural confirmation of substituted piperidines.

References

  • Conformational Analysis of Piperidines: Eliel, E. L., et al. "Conformational analysis.[9][10] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[9] Journal of the American Chemical Society.[9] Link

  • Fentanyl Fragmentation: Cayman Chemical. "Tips for Interpreting GC-MS Fragmentation of Unknown Substituted Fentanyls." Cayman Chemical News. Link

  • Piperidine Alkaloid Analysis: BenchChem. "Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds." Link

  • Forensic differentiation of PCP Analogues: Wallach, J., et al. "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues." Drug Testing and Analysis. Link

  • Chiral Separation: Ali, I., et al. "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." University of Canberra Research Portal. Link

Sources

Application Note: Strategic Synthetic Routes to Functionalized Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs, appearing in blockbusters such as Donepezil, Fentanyl, and Ibrutinib. Its ubiquity stems from its ability to modulate lipophilicity (logP) and position pharmacophores in specific 3D vectors. However, constructing non-canonical, highly substituted piperidines remains a bottleneck in medicinal chemistry.

This Application Note moves beyond standard reductive aminations to detail three high-value synthetic methodologies:

  • De Novo Assembly: Ring-Closing Metathesis (RCM) for difficult-to-access substitution patterns.

  • Stereoselective Reduction: Iridium-catalyzed asymmetric hydrogenation of pyridines.

  • Late-Stage Diversification: Photoredox

    
    -C–H functionalization.
    
Strategic Decision Matrix

Use the following logic to select the optimal route for your target scaffold:

PiperidineStrategy Start Target Piperidine Scaffold Source Starting Material Availability? Start->Source Acyclic Acyclic Precursors (Amino Alkenes) Source->Acyclic Chiral Pool/Linear Aromatic Substituted Pyridines Source->Aromatic Commercial Pyridines Existing Existing Piperidine Core Source->Existing Late Stage RCM Method A: Ring-Closing Metathesis (Best for 3,4-functionalization) Acyclic->RCM Hydro Method B: Asymmetric Hydrogenation (Best for chiral 2,6-substitution) Aromatic->Hydro CH Method C: Photoredox C-H Activation (Best for Library Diversification) Existing->CH

Figure 1: Decision tree for selecting synthetic methodology based on precursor availability and substitution requirements.

Comparative Analysis of Methodologies

FeatureMethod A: RCMMethod B: Asymmetric HydrogenationMethod C: Photoredox C-H
Primary Utility Constructing rings with specific olefin handles or 3,4-stereocenters.Generating chiral piperidines from flat aromatic precursors.Rapid analogue generation (SAR) on existing leads.
Key Challenge Polymerization (requires high dilution); Isomerization.Catalyst poisoning by basic Nitrogen; High pressure H₂.Regioselectivity; Light penetration on scale.
Scalability Moderate (Solvent volume limits).High (Industrial standard).Low-to-Moderate (Flow chemistry required for >10g).
Stereocontrol Substrate-controlled (chiral starting material).Catalyst-controlled (enantioselective).Diastereoselective (thermodynamic control).

Method A: De Novo Synthesis via Ring-Closing Metathesis (RCM)

Principle: RCM constructs the piperidine ring from acyclic dienes.[1] This is superior to reductive amination when specific stereocenters at C3 or C4 are required, as these can be established in the acyclic precursor using chiral pool materials (e.g., amino acids).

Critical Mechanism: The reaction is driven by the release of volatile ethylene gas. Safety Note: Ruthenium carbenes are robust but sensitive to active amines. Nitrogen must be protected (Boc, Ts, Cbz) to prevent catalyst coordination.

Protocol 1: Synthesis of -Dehydropiperidines

Target: General synthesis of N-protected-1,2,3,6-tetrahydropyridine.

Reagents:

  • Precursor: N-Boc-N-allyl-homoallylamine derivative (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

Step-by-Step Workflow:

  • Degassing: Dissolve the diene precursor in anhydrous DCM to a concentration of 0.05 M to 0.01 M .

    • Why? High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst Addition: Under an Argon/Nitrogen atmosphere, add Grubbs II catalyst (2 mol%) as a solid or solution.[1]

  • Reflux: Heat the reaction to reflux (40 °C for DCM) for 2–12 hours.

    • Monitoring: Monitor by TLC or LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

  • Quenching: Once complete, add activated charcoal or a scavenger resin (e.g., mercapto-silica) to sequester the Ruthenium. Stir for 30 mins.

  • Purification: Filter through a pad of Celite. Concentrate in vacuo. Purify via flash column chromatography.

Self-Validation Check:

  • Did the reaction turn black/brown? (Normal for Ru).

  • Is there a new spot on TLC with lower Rf? (Cyclic products are usually more polar than acyclic dienes).

  • Troubleshooting: If the product isomerizes (double bond migration), use p-benzoquinone (10 mol%) as an additive to suppress ruthenium hydride formation.

Method B: Asymmetric Hydrogenation of Pyridinium Salts

Principle: Direct hydrogenation of pyridines is difficult due to aromatic stability and catalyst poisoning by the lone pair.[2][3][4] Activating the pyridine as a salt (pyridinium) or ylide disrupts aromaticity and prevents metal coordination, allowing highly enantioselective reduction using Iridium chiral phosphine complexes.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Target: Chiral 2-substituted piperidines (e.g., precursors to Ropivacaine analogues).

Reagents:

  • Substrate: 2-substituted pyridine (1.0 equiv)[5]

  • Activator: Benzyl bromide (BnBr) or Chloroformate (for in-situ activation)

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + Chiral Ligand (e.g., (S)-SegPhos or MeO-Biphep) (1.1 mol%)

  • Additive: I₂ (5–10 mol%) or TCCA (Trichloroisocyanuric acid)

  • Hydrogen Source: H₂ gas (600–1000 psi / 40–70 bar)

Step-by-Step Workflow:

  • Salt Formation (Pre-step): Treat the pyridine with Benzyl bromide in acetone to precipitate the N-benzyl pyridinium bromide salt. Filter and dry.

    • Why? Quaternization prevents the N-lone pair from binding irreversibly to the Iridium.

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in anhydrous solvent (THF or MeOH) for 30 mins to form the active complex.

  • Hydrogenation: Transfer the substrate and catalyst solution to a high-pressure steel autoclave.

  • Pressurization: Purge with H₂ three times, then pressurize to 60 bar (approx 870 psi). Stir at RT or mild heat (50 °C) for 24 hours.

  • Deprotection (Optional): The resulting N-benzyl piperidine can be debenzylated using Pd/C and H₂ (1 atm) if the free amine is required.

Self-Validation Check:

  • Enantiomeric Excess (ee): Analyze via Chiral HPLC. Values >90% ee are expected for 2-substituted systems.

  • Safety: High-pressure hydrogenation requires blast shields and rigorous leak testing.

Method C: Late-Stage Photoredox C–H Functionalization

Principle: Instead of building the ring, this method modifies an existing generic piperidine scaffold. Using visible light and a photocatalyst, a radical is generated at the


-position (stabilized by the nitrogen), which then intercepts an electrophile (Minisci-type or radical-radical coupling).

Mechanism: The catalytic cycle involves Single Electron Transfer (SET) oxidation of the amine to an aminium radical cation, followed by deprotonation to form the


-amino radical.
Protocol 3: -Arylation of N-Boc Piperidines (MacMillan Protocol)

Target: Introduction of a cyano-aryl group at the 2-position of a protected piperidine.

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (or electron-deficient arene)

  • Photocatalyst: Ir(ppy)₃ (1 mol%)

  • Base: Sodium Acetate (NaOAc) (1.5 equiv) - Crucial for deprotonation step

  • Light Source: Blue LEDs (approx. 450 nm) / 26-34W CFL

Step-by-Step Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, add N-Boc-piperidine (1.0 mmol), 1,4-dicyanobenzene (0.8 mmol), Ir(ppy)₃ (0.01 mmol), and NaOAc.

  • Solvent: Add degassed DMA (Dimethylacetamide) or DMSO.

    • Note: Oxygen quenches the excited state of the catalyst. Thorough sparging with Nitrogen is mandatory.

  • Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Use a fan to keep the reaction at Room Temperature (prevent thermal degradation).

  • Reaction Time: Irradiate for 18–24 hours.

  • Workup: Dilute with water, extract with EtOAc. The organic layer will contain the

    
    -arylated product.
    

PhotoredoxSetup Light Blue LED Source (450 nm) Vial Reaction Vial (Substrate + Ir(ppy)3 + Base) Light->Vial Excitation (hv) Radical α-Amino Radical Formation Vial->Radical SET & -H+ Fan Cooling Fan (Maintain 25°C) Fan->Vial Heat Removal Product α-Arylated Piperidine Radical->Product Radical Coupling

Figure 2: Experimental setup and mechanistic flow for photoredox functionalization.

Self-Validation Check:

  • Regioselectivity: Functionalization occurs

    
     to the Nitrogen. If C2 and C6 are equivalent, a mono-substituted product is formed. If C2 is blocked, C6 reacts.
    
  • Inhibition: If no reaction occurs, check for Oxygen ingress or trace oxidizing impurities in the amine.

References

  • Grubbs, R. H., et al. (2007). "Ring-Closing Metathesis Synthesis of Piperidines." Journal of Organic Chemistry. Link

  • MacMillan, D. W. C., et al. (2011).

    
    -Amino C–H Bonds via Photoredox Catalysis." Science. Link
    
  • Zhou, Y. G., et al. (2013).[5] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition. Link

  • Despois, A., & Cramer, N. (2025).[2] "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." Nature Chemistry.[2] Link

  • Njardarson, J. T., et al. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

Sources

Catalytic hydrogenation of substituted pyridines to piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation of Substituted Pyridines to Piperidines Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., donepezil, fentanyl, methylphenidate). While the catalytic hydrogenation of pyridines is the most atom-economical route to access these scaffolds, it is kinetically challenged by the high resonance energy of the pyridine ring (27 kcal/mol) and the propensity of the nitrogen lone pair to poison metallic catalysts.

This guide details the mechanistic logic required to overcome these barriers, providing validated protocols for heterogeneous catalysis that ensure high conversion, chemoselectivity, and predictable stereochemical outcomes (cis/trans ratios).

Part 1: Strategic Considerations & Mechanistic Logic

1.1 The "Acid Effect" and Catalyst Poisoning

The primary failure mode in pyridine hydrogenation is catalyst deactivation. Neutral pyridine binds strongly to metal surfaces (Pd, Pt, Rh) via the nitrogen lone pair (


 donation), blocking active sites from H₂ adsorption.

The Solution: Conducting the reaction in acidic media (Acetic Acid, HCl, or TFA) or using pre-formed pyridinium salts serves two critical functions:

  • Prevents Poisoning: Protonation sequesters the lone pair, preventing strong

    
    -adsorption to the metal.
    
  • Electronic Activation: The resulting pyridinium cation has a significantly lowered LUMO energy, making the ring more susceptible to hydride attack.

1.2 Mechanistic Pathway (Heterogeneous)

The reduction proceeds via the Horiuti-Polanyi mechanism but is complicated by the resonance stability of the intermediate species.

PyridineReduction Start Substituted Pyridine Adsorb Adsorption (N-Metal interaction) Start->Adsorb Neutral (Slow/Poisoning) Acid Acid Protonation (Pyridinium Salt) Start->Acid + H+ (Activation) Step1 Dihydropyridine (Unstable Intermediate) Adsorb->Step1 High Pressure req. Acid->Step1 + H2 / Cat Step2 Tetrahydropyridine (Enamine/Imine) Step1->Step2 + H2 (Fast) End Piperidine Product (Cis-Major) Step2->End + H2

Figure 1: Mechanistic pathway contrasting the neutral (poisoning) and acidic (activated) routes. Protonation is the key enabler for mild conditions.

Part 2: Catalyst Selection Matrix

Selection must balance reactivity (overcoming aromaticity) against chemoselectivity (avoiding hydrogenolysis of halogens or benzyl groups).

Catalyst SystemPrimary UtilityConditionsSelectivity Profile
PtO₂ (Adams' Cat.) The Standard. Robust for difficult substrates.1-5 mol%, AcOH, 1-50 bar H₂High activity. Moderate chemoselectivity (may reduce ketones).
Rh/C or Rh₂O₃ Functional Group Tolerance. Best for esters/amides.5 mol%, MeOH/TFE, 5-10 bar H₂Excellent. Low tendency for hydrogenolysis (preserves Bn/Cl).
Pd/C or Pd(OH)₂ Benzyl Removal. Concurrent deprotection.5-10 mol%, AcOH/MeOH, 1-5 barAggressive. Will cleave O-Bn and N-Bn groups.
Ru/C Steric Bulk. Hindered substrates.High Temp (>100°C), High PressureHigh cis-selectivity due to rapid hydrogenation rates.

Part 3: Validated Experimental Protocols

Protocol A: The "Workhorse" Method (PtO₂ in Acetic Acid)

Best for: Unfunctionalized pyridines, alkyl-pyridines, and substrates where salt formation is acceptable.

Safety Note: PtO₂ is not pyrophoric initially, but the reduced Pt(0) species generated in situ is highly pyrophoric. Handle filter cakes under water/inert gas.

  • Preparation:

    • To a high-pressure hydrogenation vessel (e.g., Parr reactor or autoclave), add the substituted pyridine (1.0 equiv, e.g., 10 mmol).

    • Add Glacial Acetic Acid (0.5 M concentration relative to substrate). Note: AcOH acts as both solvent and activator.

    • Carefully add PtO₂ (Adams' Catalyst) (5 mol% relative to substrate).[1]

  • Reaction:

    • Seal the reactor.[1] Perform three Purge Cycles : Pressurize with N₂ to 5 bar, then vent.

    • Pressurize with H₂ to 50 bar (High pressure is often required for ortho-substituted pyridines to overcome steric hindrance).

    • Stir vigorously (>800 rpm) at Room Temperature for 6–12 hours.

    • Optimization: If conversion is low after 6h, heat to 50°C.

  • Workup:

    • Vent H₂ and purge with N₂.[1]

    • Filter the mixture through a pad of Celite (pre-wetted with AcOH) to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to obtain the piperidinium acetate salt.

    • Free Base Release: Dissolve residue in EtOAc, wash with saturated NaHCO₃ (aq) until pH > 8. Dry organic layer (Na₂SO₄) and concentrate.[1]

Protocol B: Chemoselective Reduction (Rh/C in Methanol/TFE)

Best for: Pyridines containing esters, amides, or benzyl ethers that must remain intact.

  • Preparation:

    • In a glass liner or hydrogenation bottle, dissolve substrate (1.0 equiv) in Methanol or 2,2,2-Trifluoroethanol (TFE) (0.2 M).

    • Note: TFE enhances H-bonding and can accelerate reaction rates for Rh catalysts.

    • Add 5% Rh/C (5–10 wt% loading).

  • Reaction:

    • Purge system with N₂.

    • Pressurize with H₂ to 5–10 bar (Rh is more active than Pt/Pd for ring saturation and requires lower pressure).

    • Stir at 40°C for 16 hours.

  • Workup:

    • Filter over Celite.[1][2]

    • Concentrate to yield product. Note: Rh rarely requires acid additives if the solvent is polar/protic enough (like TFE).

Part 4: Stereocontrol (Cis vs. Trans)

Heterogeneous hydrogenation predominantly yields the cis-isomer (kinetic product) because hydrogen adds from the face of the molecule adsorbed to the catalyst surface ("syn-addition").

Factors Influencing Diastereomeric Ratio (dr):

  • Solvent: Acidic solvents (AcOH) stabilize the intermediate iminium species, often allowing isomerization to the thermodynamic trans-product if reaction times are prolonged.

  • Pressure: Higher H₂ pressure favors the cis-isomer by accelerating the reduction of the intermediate enamine before it can isomerize/desorb.

Stereoselectivity Substrate 2-Substituted Pyridine Surface Catalyst Surface Adsorption (Steric bulk points AWAY) Substrate->Surface SynAdd Syn-Addition of H2 (from bottom) Surface->SynAdd Cis Cis-Piperidine (Kinetic Product) SynAdd->Cis Fast Reduction (High Pressure) Trans Trans-Piperidine (Thermodynamic Product) SynAdd->Trans Slow Reduction (Isomerization via Enamine)

Figure 2: Stereochemical outcomes. High pressure and low temperature favor the Kinetic (Cis) product.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst PoisoningSwitch to Protocol A (AcOH solvent). Ensure catalyst is not oxidized/dead (pre-reduce PtO₂ with H₂ before adding substrate).
Partial Reduction Tetrahydropyridine stallingIncrease H₂ pressure (>50 bar). Increase temperature to 60°C. Check for steric bulk at C2/C6 positions.
Dehalogenation Hydrogenolysis of Cl/BrSwitch catalyst to Rh/C or Pt/C (sulfided) . Avoid Pd. Add an amine poison (e.g., thiophene traces) to attenuate catalyst activity.
Low Cis-Selectivity IsomerizationIncrease H₂ pressure. Lower the temperature. Stop reaction immediately upon H₂ uptake cessation.

References

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • University of Liverpool. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ChemRxiv. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives. The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, its synthesis is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability.

This guide is designed to be a practical resource, moving beyond simple protocols to provide in-depth troubleshooting advice and a mechanistic understanding of the common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a persistent yellow tint. What causes this and how can I remove it?

A: A yellow discoloration in piperidine derivatives is a common observation and is typically indicative of oxidation products.[2] While minor oxidation may not interfere with all downstream applications, achieving high purity necessitates its removal.

  • Causality: The lone pair of electrons on the piperidine nitrogen is susceptible to oxidation, leading to the formation of colored impurities. This process can be accelerated by exposure to air, light, and heat.

  • Troubleshooting:

    • Purification: The most effective method for removing these colored impurities is distillation.[2] For solid derivatives, recrystallization can also be effective.

    • Prevention: To prevent re-oxidation, store your purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber vial or wrapping the container in foil, and store it at a low temperature.[2]

Q2: I am struggling to separate my piperidine product from the pyridine starting material using distillation. What is the issue?

A: This is a classic challenge in piperidine synthesis via pyridine reduction. Piperidine and pyridine form a constant boiling azeotropic mixture, which consists of approximately 92% piperidine and 8% pyridine by weight.[2] This azeotrope makes complete separation by simple fractional distillation practically impossible.[2][3]

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

  • Troubleshooting:

    • Chemical Separation via Salt Formation: A highly effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine is a stronger base and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while the less basic pyridine remains in the liquid phase.[3][4] The solid salt can be isolated by filtration and the free piperidine can be regenerated by treatment with a strong base like sodium hydroxide (NaOH).[3]

Q3: My solution of a piperidine derivative in DMF crystallized unexpectedly upon storage. What is the likely cause?

A: This phenomenon is frequently observed with amines and is likely due to the formation of a salt.[2][5]

  • Causality: Piperidine and its derivatives can react with atmospheric carbon dioxide to form a solid carbonate salt.[2] Alternatively, if other reagents that can liberate acidic gases (e.g., HCl from chlorinated solvents) are stored nearby, the piperidine can form a hydrochloride salt.[5]

  • Troubleshooting:

    • Resolution: The crystals can often be redissolved by gentle heating or the addition of a small amount of a co-solvent.

    • Prevention: Store amine solutions under an inert atmosphere to prevent reaction with atmospheric CO₂.[2] Avoid storing them in close proximity to reagents that can produce acidic vapors.[5]

Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for side reactions encountered in common synthetic pathways to piperidine derivatives.

Reduction of Pyridine Derivatives

Catalytic hydrogenation is a widely used method for the synthesis of piperidines from pyridines.[6] While effective, it is not without its challenges.

Problem: Formation of 4,4'-Bipyridine as a Significant Byproduct

During the reduction of pyridine using sodium in ethanol, the formation of 4,4'-bipyridine can be a competing side reaction, reducing the yield of the desired piperidine.[3]

  • Mechanistic Insight: This side reaction proceeds through a radical mechanism. The sodium metal donates an electron to the pyridine ring, forming a radical anion. Two of these radical anions can then couple to form the 4,4'-bipyridine byproduct.

  • Troubleshooting Workflow:

    G start High 4,4'-Bipyridine Formation reagent Re-evaluate Reducing Agent start->reagent Change from Na/EtOH end_fail Re-evaluate Synthetic Route start->end_fail If other methods fail conditions Modify Reaction Conditions reagent->conditions Switch to Catalytic Hydrogenation (e.g., PtO₂, Rh/C) [20] purification Purification Strategy conditions->purification Monitor reaction closely (TLC, GC-MS) end_success Pure Piperidine Derivative purification->end_success Standard workup and distillation

  • Recommended Protocol: Catalytic Hydrogenation of Pyridine

    • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol. [2] 2. Catalyst Addition: Add the hydrogenation catalyst (e.g., PtO₂ (Adams' catalyst) or Rh/C, typically 1-5 mol%). [2] 3. Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (this will be catalyst and substrate dependent).

    • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours). [2] 5. Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

    • Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst and purify the product by distillation or crystallization.

N-Alkylation of Piperidines

The N-alkylation of piperidines is a fundamental transformation, but it is often complicated by over-alkylation.

Problem: Formation of Quaternary Ammonium Salt as a Major Byproduct

This is the most common side reaction during N-alkylation, particularly with reactive alkylating agents. [7]

  • Mechanistic Insight: The desired N-alkylated piperidine is also a nucleophile and can compete with the starting piperidine for the alkylating agent. This second alkylation event leads to the formation of a quaternary ammonium salt.

  • Troubleshooting Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Using an excess of the piperidine starting material ensures that the alkylating agent is more likely to react with the primary nucleophile.Use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. [7]
Slow Addition of Alkylating Agent Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the chance of the N-alkylated product reacting further.Add the alkylating agent slowly to the reaction mixture, potentially using a syringe pump. [8]
Choice of Alkylating Agent Less reactive alkylating agents are less prone to over-alkylation.If possible, use alkyl chlorides or bromides instead of the more reactive alkyl iodides. [7]
Use of a Base A non-nucleophilic base can neutralize the acid formed during the reaction without competing in the alkylation.Use a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). [7]
  • Visualizing the Side Reaction:

    G Piperidine Piperidine (Nucleophile) N_Alkyl_Piperidine N-Alkyl Piperidine (Desired Product) Piperidine->N_Alkyl_Piperidine Desired Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl_Piperidine Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Alkyl_Halide->Quaternary_Salt N_Alkyl_Piperidine->Quaternary_Salt Side Reaction (Over-alkylation)

    Caption: Reaction pathway showing desired N-alkylation and the over-alkylation side reaction.

Reductive Amination for Piperidine Synthesis

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of piperidine derivatives, particularly 4-anilinopiperidines. [9][10]

Problem: Low Yield due to Reduction of the Ketone Starting Material

A common side reaction is the direct reduction of the ketone (e.g., N-protected 4-piperidone) by the reducing agent to the corresponding alcohol (e.g., 4-hydroxypiperidine), which competes with the desired reductive amination pathway. [9]

  • Mechanistic Insight: The reducing agent can react with both the ketone starting material and the imine/iminium ion intermediate. The relative rates of these two reductions determine the product distribution.

  • Troubleshooting Guide:

    G start Low Yield of Aminated Product High Alcohol Byproduct step1 Step 1: Favor Imine Formation start->step1 step2 Step 2: Choose a Selective Reducing Agent step1->step2 Allow pre-formation of imine before adding reducing agent. Use a dehydrating agent (e.g., molecular sieves). step3 Step 3: Optimize Reaction Conditions step2->step3 Use a reducing agent selective for imines over ketones, such as Sodium Triacetoxyborohydride (STAB). [23] end_success High Yield of Desired Piperidine step3->end_success Adjust pH to be slightly acidic (pH 5-6) to promote imine formation. Monitor reaction temperature.

  • Optimized Protocol: Reductive Amination using STAB

    • Imine Formation: In a suitable solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)), dissolve the N-protected 4-piperidone (1.0 eq) and the aniline (1.0-1.2 eq). A[9][11]dd a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Dieckmann Condensation for Piperidone Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which are precursors to piperidones.

[1][12]#### Problem: Competing Intermolecular Condensation and Polymerization

If the reaction conditions are not carefully controlled, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and polymers.

  • Mechanistic Insight: The Dieckmann condensation relies on the formation of an enolate which then attacks the other ester group within the same molecule. H[13]igh concentrations can favor the enolate from one molecule attacking another molecule, leading to intermolecular side products.

  • Troubleshooting and Optimization:

ParameterIssue at Non-Optimal ConditionsRecommended Optimization
Concentration High concentrations favor intermolecular reactions.Employ high dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the diester to a solution of the base.
Base A very strong, sterically hindered base is required to efficiently generate the enolate without competing nucleophilic attack on the ester.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Temperature High temperatures can promote side reactions, including decomposition.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

References

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • ResearchGate. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

Sources

Technical Support Center: Piperidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in Piperidine Synthesis Audience: Medicinal Chemists, Process Engineers, and R&D Scientists Status: Active Support Guide

Core Directive & Scope

Welcome to the Technical Support Center for N-heterocycle synthesis. This guide addresses the critical challenges in synthesizing piperidine rings—a pharmacophore present in over 80 FDA-approved drugs.

Our focus is minimizing by-product formation (partial reduction, dimerization, and ring-opening) during the two primary synthetic routes:

  • Heterogeneous Catalytic Hydrogenation (Pyridine reduction).

  • Intramolecular Cyclization (Nucleophilic substitution/Reductive amination).[1]

Technical Deep Dive: The Mechanisms of Failure

To troubleshoot effectively, we must first visualize the "Failure Pathways." The diagram below maps the kinetic competition between the desired pathway and the common by-product traps.

Piperidine_Pathways Pyridine Pyridine (Substrate) DHP Dihydropyridine (Unstable Intermediate) Pyridine->DHP + H2 (Slow) THP Tetrahydropyridine (Enamine By-Product) DHP->THP + H2 (Fast) Piperidine Piperidine (Target Product) THP->Piperidine + H2 (Rate Limiting) Dimer Dimerization (Bis-piperidines) THP->Dimer Self-reaction (Low H2 pressure) Poison Catalyst Poisoning (Strong Adsorption) Piperidine->Poison Basic N binds active site RingOpen Ring Opening (Pentylamine/Ammonia) Piperidine->RingOpen High T (>200°C) Hydrogenolysis Poison->Pyridine Inhibits Conversion

Figure 1: Reaction network showing the stepwise hydrogenation of pyridine and critical failure points (Poisoning, Ring Opening, Dimerization).

Troubleshooting Module A: Heterogeneous Hydrogenation

Method: Reduction of Pyridine using H₂ and Metal Catalysts (Pd/C, PtO₂, Rh/C).[2][3]

Issue 1: The "Stalled Reaction" (Catalyst Poisoning)

Symptom: Reaction starts fast but stops at 50-60% conversion. Adding more catalyst has diminishing returns. Root Cause: Product Inhibition. Piperidine (


) is a much stronger base than pyridine (

). As piperidine forms, it competitively binds to the Lewis acidic metal sites, displacing the unreacted pyridine and "poisoning" the catalyst.

Corrective Protocol (The Acid Scavenger System): Do not run this reaction in neutral solvents (MeOH/EtOH) alone. You must protonate the product as it forms.

  • Solvent System: Use Glacial Acetic Acid or a mixture of MeOH/HCl (1.1 equivalents of acid relative to pyridine).

  • Mechanism: The acid protonates the piperidine nitrogen (

    
    ). The charged ammonium species has significantly lower affinity for the metal surface, desorbing rapidly and freeing the active site for more pyridine.
    
  • Validation: Check the reaction rate. In acidic media, the rate should remain zero-order (constant) until near completion. In neutral media, it decays exponentially.

Issue 2: Partial Reduction (Tetrahydropyridine Impurities)

Symptom: GC/LCMS shows a mass corresponding to [M-2] relative to the product (Tetrahydropyridine). Root Cause: The final hydrogenation step (Tetrahydropyridine


 Piperidine) is often the rate-determining step, especially with sterically hindered substrates. If H₂ pressure is too low or the catalyst is weak, the reaction halts at the enamine/imine stage.

Corrective Protocol:

  • Catalyst Switch: Switch from Pd/C to PtO₂ (Adam's Catalyst) . Platinum is superior for the saturation of the C=N bond in the final step.

  • Pressure Bump: Increase H₂ pressure from balloon (1 atm) to 50-70 bar (using an autoclave/Parr shaker).

  • Temperature: Increase temperature to 50-60°C. Warning: Do not exceed 100°C with Pd/C, or you risk hydrogenolysis (ring opening).

Troubleshooting Module B: Nucleophilic Cyclization

Method: Reacting 1,5-dihalopentanes with primary amines or reductive amination of dialdehydes.

Issue 3: Dimerization (Oligomer Formation)

Symptom: Formation of "Gemini" type dimers (two rings linked by the amine) or linear polymers. Root Cause: Intermolecular vs. Intramolecular Competition. The reaction rate for cyclization (intramolecular) must be faster than dimerization (intermolecular). High concentrations favor dimerization.

Corrective Protocol (High Dilution Principle):

  • Concentration: Maintain substrate concentration below 0.05 M .

  • Addition Mode: Do not mix all reagents at once. Use a syringe pump to slowly add the alkylating agent (e.g., 1,5-dibromopentane) to a refluxing solution of the amine and base.

    • Rate: 1 equivalent over 4–6 hours.

  • Stoichiometry: Use a large excess of the amine (5–10 equivalents) if the amine is cheap/volatile (e.g., ammonia, methylamine). This statistically favors the collision of the alkylating agent with a fresh amine molecule rather than an already-reacted secondary amine.

Experimental Protocol: The "Gold Standard" Hydrogenation

This protocol is designed to minimize poisoning and ensure full conversion.

Reagents:

  • Substrate: Pyridine derivative (10 mmol)

  • Catalyst: 5 wt% PtO₂ (Adam's Catalyst) or 10 wt% Pd/C (if Pt is unavailable)

  • Solvent: Glacial Acetic Acid (20 mL)

  • Hydrogen Source: H₂ gas (50 psi / 3.5 bar)

Step-by-Step:

  • Preparation: In a hydrogenation bottle (Parr), dissolve 10 mmol of pyridine in 20 mL of glacial acetic acid.

    • Why: Acetic acid prevents product inhibition.

  • Catalyst Addition: Carefully add 100 mg of PtO₂.

    • Safety: Add catalyst under argon/nitrogen flow. Dry catalysts can ignite solvent vapors.

  • Purge: Evacuate the vessel and refill with N₂ (3x), then evacuate and refill with H₂ (3x).

  • Reaction: Pressurize to 50 psi (3.5 bar) and shake/stir vigorously at room temperature.

    • Monitoring: Monitor H₂ uptake. When uptake ceases, reaction is likely complete.

  • Work-up (Critical for Purity):

    • Filter catalyst through Celite.

    • Concentrate the acetic acid filtrate (rotary evaporator).

    • Basification: Dissolve residue in water and cool to 0°C. Slowly add 50% NaOH until pH > 12.

    • Extraction: Extract with DCM or Ether. The piperidine is now in the free base form and will partition into the organic layer.

FAQ: Rapid Troubleshooting

SymptomLikely CauseImmediate Fix
Reaction stops at 50% Product PoisoningAdd 1.1 eq. HCl or use Acetic Acid solvent.
Ring Opening (Pentylamine) Temp too highLower temp to <50°C; Switch from Pd to Rh.
[M-2] Peak in MS Incomplete ReductionSwitch to PtO₂; Increase H₂ pressure.
Dimer Formation Concentration too highDilute reaction to 0.01M; Slow addition.
Cis/Trans Mixture Thermodynamic controlCis is kinetic product (heterogeneous). Trans is thermodynamic (Na/EtOH).

Decision Matrix: Protocol Selection

Use this flow to select the correct optimization path.

Troubleshooting_Flow Start Start: Identify Impurity CheckImpurity What is the major by-product? Start->CheckImpurity Unreacted Unreacted Pyridine CheckImpurity->Unreacted Low Conv. Tetra Tetrahydropyridine (Partial Red.) CheckImpurity->Tetra [M-2] Mass RingOpen Acyclic Amine (Ring Open) CheckImpurity->RingOpen Linear Alkyl Sol_Acid Add Acetic Acid (Fix Poisoning) Unreacted->Sol_Acid Sol_Pt Switch to PtO2 Increase Pressure Tetra->Sol_Pt Sol_Temp Lower Temp Check Catalyst RingOpen->Sol_Temp

Figure 2: Decision matrix for troubleshooting common piperidine synthesis failures.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Hamilton, T. S., & Adams, R. (1928). "Reduction of Pyridine Hydrochloride to Piperidine Hydrochloride." Journal of the American Chemical Society, 50(8), 2260–2263. Link

  • Marvel, C. S., & Lazier, W. A. (1921). "Benzoyl Piperidine." Organic Syntheses, Coll. Vol. 1, p. 99. (Foundational protocol for piperidine isolation). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem Technical Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine." Link

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Analysis of cis-3-Methoxycarbonylamino-4-methylpiperidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of molecular structure, particularly stereochemistry, is paramount. Substituted piperidines are a prevalent structural motif in a vast array of pharmaceuticals, and the spatial arrangement of substituents on the piperidine ring can profoundly influence pharmacological activity. This guide provides an in-depth analysis of the ¹H NMR spectroscopy of cis-3-Methoxycarbonylamino-4-methylpiperidine, offering a comparative framework against its trans isomer to facilitate unambiguous stereochemical assignment.

The Critical Role of Stereoisomer Differentiation

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Different stereoisomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity profiles. For molecules like 3,4-disubstituted piperidines, the cis and trans diastereomers can adopt distinct conformations, leading to different interactions with their biological targets. Consequently, robust and accessible analytical methods for stereochemical confirmation are indispensable in pharmaceutical research and quality control. ¹H NMR spectroscopy emerges as a powerful tool in this context, providing detailed information about the connectivity and relative orientation of atoms within a molecule.

Deciphering the ¹H NMR Spectrum of this compound

The structural elucidation of this compound by ¹H NMR hinges on the analysis of chemical shifts (δ), scalar coupling constants (J), and signal multiplicities. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, both the methoxycarbonylamino and methyl groups can reside in equatorial positions, which is generally the more stable conformation.

Predicted ¹H NMR Data

Below is a table summarizing the predicted ¹H NMR spectral data for this compound, based on established principles of piperidine NMR spectroscopy and data from related structures.[1][2][3][4]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Inferred Orientation
H2ax~2.5 - 2.7dddJ (H2ax, H2eq) ≈ 12-14J (H2ax, H3ax) ≈ 10-12J (H2ax, H6ax) ≈ 2-3Axial
H2eq~2.9 - 3.1dddJ (H2eq, H2ax) ≈ 12-14J (H2eq, H3ax) ≈ 3-5J (H2eq, H6eq) ≈ 2-3Equatorial
H3ax~3.6 - 3.8m-Axial
H4ax~1.5 - 1.7m-Axial
H5ax~1.2 - 1.4qdJ (H5ax, H5eq) ≈ 12-14J (H5ax, H4ax) ≈ 10-12J (H5ax, H6ax) ≈ 10-12J (H5ax, H6eq) ≈ 3-5Axial
H5eq~1.8 - 2.0dddJ (H5eq, H5ax) ≈ 12-14J (H5eq, H4ax) ≈ 3-5J (H5eq, H6ax) ≈ 3-5J (H5eq, H6eq) ≈ 2-3Equatorial
H6ax~2.6 - 2.8dddJ (H6ax, H6eq) ≈ 12-14J (H6ax, H5ax) ≈ 10-12J (H6ax, H2ax) ≈ 2-3Axial
H6eq~3.0 - 3.2dddJ (H6eq, H6ax) ≈ 12-14J (H6eq, H5ax) ≈ 3-5J (H6eq, H2eq) ≈ 2-3Equatorial
NH~4.5 - 5.5br dJ (NH, H3ax) ≈ 7-9-
OCH₃~3.6 - 3.7s--
CH₃~0.9 - 1.0dJ (CH₃, H4ax) ≈ 6-7Equatorial

Note: Chemical shifts are referenced to TMS in CDCl₃ and can be influenced by solvent and concentration.

The key to confirming the cis stereochemistry lies in the coupling constants. A large diaxial coupling (³Jax,ax) of approximately 10-12 Hz between H3ax and H4ax would be expected.

Comparative Analysis: cis vs. trans Isomers

The ¹H NMR spectrum of the trans isomer would exhibit significant differences, primarily due to one of the substituents being forced into an axial position, leading to a change in the ring conformation or introducing significant steric strain.

Featurecis-Isomer (diaxial H3-H4)trans-Isomer (axial-equatorial or equatorial-axial H3-H4)
H3-H4 Coupling Large ³Jax,ax ≈ 10-12 HzSmall ³Jax,eq or ³Jeq,eq ≈ 2-5 Hz
H4 Chemical Shift Upfield shift for axial H4Downfield shift for equatorial H4
Ring Conformation Predominantly one stable chair conformationPotentially a mixture of conformers or a twisted-boat conformation

The most telling difference is the magnitude of the coupling constant between the protons at C3 and C4. A large coupling constant is indicative of a diaxial relationship, strongly supporting the cis configuration where both substituents are equatorial.

Visualizing Key Spatial Relationships

The following diagram illustrates the through-bond correlations that are critical for the structural assignment of this compound.

H3 H3 (axial) H4 H4 (axial) H3->H4 ³J ≈ 10-12 Hz (diaxial) NH NH Proton H3->NH ³J ≈ 7-9 Hz CH3_H CH₃ Protons H4->CH3_H ³J ≈ 6-7 Hz OCH3_H OCH₃ Protons

Caption: Key ³J couplings in this compound.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR data for accurate structural elucidation, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  • Set the spectral width to encompass all expected proton signals (e.g., -1 to 12 ppm).
  • Employ a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
  • Integrate all signals to determine the relative number of protons corresponding to each resonance.
  • Analyze the multiplicities and measure the coupling constants for all relevant signals.

5. Advanced 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To confirm proton-proton scalar couplings and trace out spin systems.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, which can provide definitive proof of stereochemistry by showing proximity between the axial H3 and axial H5 protons, for instance.

By following this comprehensive guide, researchers can confidently assign the stereochemistry of this compound and distinguish it from its trans isomer, ensuring the integrity of their chemical entities for downstream applications in drug development and beyond.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11722, Methyl Carbamate. [Link]

  • Olah, G. A., et al. (1997). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 62(21), 7434-7440. [Link]

  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. Molecules, 25(21), 5173. [Link]

  • Alanis, M. A., et al. (2014).
  • Green, S. P., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1369-1375. [Link]

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691.
  • ResearchGate. ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]

  • Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • SpectraBase. Methylcarbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Olah, G. A., et al. (1997). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 62(21), 7434-7440. [Link]

  • Sang, V., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8493-8500. [Link]

  • University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]

  • Kamal, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(6), 544-551. [Link]

  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • Scribd. Coupling Constants For 1h and 13c NMR. [Link]

Sources

Comparative Guide: Synthetic Routes to 3,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 3,4-disubstituted piperidine scaffold is a privileged pharmacophore, serving as the structural core for blockbuster antidepressants (e.g., Paroxetine), calcium channel blockers, and NK1 antagonists. Synthesizing this motif with high diastereoselectivity (cis vs. trans) and enantioselectivity is a critical challenge in drug development.

This guide compares the two dominant synthetic paradigms:

  • Thermodynamic/Stepwise Assembly: Organocatalytic conjugate addition (Michael reaction) followed by cyclization.

  • Kinetic/Direct Reduction: Iridium-catalyzed asymmetric hydrogenation of substituted pyridines.

Strategic Comparison Matrix
FeatureRoute A: Organocatalytic Assembly Route B: Ir-Catalyzed Hydrogenation
Primary Mechanism Asymmetric Michael Addition (Enamine/Iminium)Outer-sphere Hydrogenation
Key Catalyst Class Diarylprolinol silyl ethers (Hayashi-Jørgensen)Ir-Phosphinooxazoline (PHOX) or Ir-Diphosphine
Stereocontrol (dr) Excellent Trans-Selectivity (>20:[1][2][3]1)Variable (Often Cis-selective; Trans requires epimerization)
Enantioselectivity (ee) High (90–99%)High (90–98%)
Atom Economy Moderate (Requires leaving groups/auxiliaries)Excellent (Direct addition of H₂)
Scalability High (Robust, no high-pressure equipment)Moderate (Requires high-pressure autoclaves, expensive metal)
Best For... Complex targets requiring specific trans geometry (e.g., Paroxetine).Rapid access to cis-isomers or libraries of analogs.

Route 1: Organocatalytic Conjugate Addition (The "Paroxetine" Route)

This route relies on the asymmetric Michael addition of a nucleophile (often a malonate) to an


-unsaturated aldehyde (cinnamaldehyde derivative) or nitroalkene. It is the gold standard for generating trans-3,4-disubstituted  piperidines due to the thermodynamic preference of the intermediate and the specific geometry of the catalyst-substrate complex.
Mechanism & Rationale

The reaction utilizes a Hayashi-Jørgensen catalyst (diarylprolinol silyl ether). The catalyst condenses with the aldehyde to form an iminium ion, activating it toward nucleophilic attack. The bulky silyl ether group shields one face of the molecule, forcing the nucleophile to attack from the opposite side, establishing the C3 and C4 stereocenters simultaneously.

MichaelRoute Start Cinnamaldehyde Derivative Inter Iminium Intermediate Start->Inter + Cat (- H2O) Cat Hayashi-Jørgensen Catalyst Prod Michael Adduct (High ee/dr) Inter->Prod + Malonate (Face Selective) Prod->Cat Hydrolysis Final Trans-3,4-Piperidine (Paroxetine Precursor) Prod->Final 1. Reductive Amination 2. Cyclization

Figure 1: Organocatalytic cycle for establishing 3,4-trans stereochemistry.

Experimental Protocol: Formal Synthesis of Paroxetine

Based on methodologies adapted from Jørgensen et al. and industrial patents.

Reagents:

  • 4-Fluorocinnamaldehyde (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • (S)-TMS-diarylprolinol catalyst (10 mol%)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve (S)-2-{bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}pyrrolidine silyl ether (Hayashi-Jørgensen catalyst) in toluene at ambient temperature.

  • Addition: Add 4-fluorocinnamaldehyde. Stir for 10 minutes to allow iminium formation.

  • Nucleophilic Attack: Add dimethyl malonate. Stir the reaction at room temperature for 24–48 hours.

    • Checkpoint: Monitor consumption of aldehyde by TLC.

  • Workup: Quench with water, extract with ethyl acetate, and dry over

    
    .
    
  • Cyclization (The "One-Pot" Extension): The crude Michael adduct is often directly subjected to reductive amination with a primary amine (e.g., methylamine) and a reducing agent (

    
    ) to close the piperidine ring.
    
  • Purification: Flash column chromatography.

Performance Data:

  • Yield: 75–85% (over 2 steps).

  • Stereochemistry: >95% ee; >20:1 dr (trans:cis).

Route 2: Iridium-Catalyzed Asymmetric Hydrogenation[2]

Direct hydrogenation of pyridines is historically difficult due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison metal catalysts. Modern solutions utilize Ir-N,P ligand complexes and substrate activation strategies (e.g.,


-iminopyridinium ylides or pyridinium salts).[3]
Mechanism & Rationale

This route is "atom economic," adding only hydrogen to the substrate. The key innovation (pioneered by Charette, Glorius, and Zhou) is activating the pyridine ring.

  • Activation: Converting pyridine to a pyridinium salt or ylide disrupts aromaticity and prevents catalyst deactivation.

  • Catalysis: An Iridium complex with a chiral phosphine-oxazoline (PHOX) or diphosphine ligand facilitates outer-sphere hydride transfer.

HydrogRoute cluster_catalysis Catalytic Cycle Subst 3,4-Disubstituted Pyridine Act Activated Pyridinium Salt/Ylide Subst->Act Alkylation or N-Amination Prod Chiral Piperidine (Cis-Major) Act->Prod Asymmetric Hydrogenation H2 H2 (50-80 bar) Ir-Catalyst + I2

Figure 2: Activation strategy for Iridium-catalyzed hydrogenation.

Experimental Protocol: Hydrogenation of N-Iminopyridinium Ylides

Based on the Charette/Glorius protocols.

Reagents:

  • 3,4-Disubstituted Pyridine precursor[4][5]

  • Activation Agent:

    
    -(2,4-dinitrophenyl)hydroxylamine (to form the N-iminopyridinium ylide)
    
  • Catalyst:

    
     (1 mol%) + (R,R)-Me-DuPhos or Chiral PHOX ligand (2.2 mol%)
    
  • Additive:

    
     (10 mol%) - Crucial for catalytic activity.
    

Step-by-Step Workflow:

  • Substrate Activation: React the pyridine with the aminating agent to form the

    
    -iminopyridinium ylide. Isolate this stable solid.
    
  • Catalyst Preparation: In a glovebox, mix

    
     and the chiral ligand in anhydrous THF. Stir for 30 mins. Add iodine (
    
    
    
    ).[6]
  • Hydrogenation: Transfer the catalyst solution and substrate to a high-pressure steel autoclave.

  • Reaction: Pressurize to 60 bar

    
    . Stir at room temperature for 12–24 hours.
    
  • N-N Bond Cleavage (Post-Processing): The resulting product is an

    
    -amino piperidine. To get the free amine, perform a reductive cleavage (e.g., 
    
    
    
    or hydrogenolysis).

Performance Data:

  • Yield: 85–95%.

  • Stereochemistry: 90–98% ee; dr is variable (often favors cis ; trans-isomers may require thermodynamic equilibration using strong base).

Decision Framework

When should you choose which route?

Scenario Recommended Route Reasoning
Target is Trans (e.g., Paroxetine) Route A (Michael) Thermodynamic control naturally yields the trans isomer. Route B requires an extra epimerization step.
Target is Cis Route B (Hydrogenation) Hydrogenation kinetics often favor the cis relationship (hydrogen addition from the same face).
High Throughput Screening Route B (Hydrogenation) Fewer steps if the pyridine library is available.
Large Scale Manufacturing Route A (Michael) Avoids high-pressure hydrogen and expensive Iridium/Ligand systems.

References

  • Marigo, M., et al.

    
    -Unsaturated Aldehydes." Angewandte Chemie International Edition, vol. 45, no.[7][8] 26, 2006, pp. 4305–4309.[8] 
    
  • Legault, C. Y., & Charette, A. B. "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society, vol. 127, no.[7] 25, 2005, pp. 8966–8967.

  • Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, vol. 43, no. 21, 2004, pp. 2850–2852.

  • Wang, X.-B., & Zhou, Y.-G. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society, vol. 134, no.[7] 32, 2012, pp. 9012–9019.

Sources

The Stereochemical Anchor: A Comparative Guide to cis- vs trans-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of cis vs trans Isomers of Substituted Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

In medicinal chemistry, the piperidine ring is not merely a linker; it is a dynamic scaffold that dictates the spatial vector of pharmacophores. The biological divergence between cis and trans isomers of substituted piperidines is rarely subtle—it is often the difference between a blockbuster drug and an inert impurity. This guide analyzes the structural determinants driving these differences, using Paroxetine as a primary case study, and provides a validated experimental framework for synthesizing, distinguishing, and testing these isomers.

The Stereochemical Landscape: Chair Dynamics

To understand the biological data, we must first ground ourselves in the conformational reality. The piperidine ring exists predominantly in a chair conformation. The biological activity of substituted piperidines is governed by the "Anchor Rule" :

  • The Anchor: A bulky substituent (e.g., a 4-phenyl group) will almost exclusively occupy the equatorial position to minimize 1,3-diaxial steric strain (

    
    -value penalty).
    
  • The Vector: The relative stereochemistry (cis or trans) of a second substituent determines whether it projects axially or equatorially relative to this anchor.

Why this matters: Receptors are chiral 3D pockets. A trans isomer might project a hydrogen bond acceptor directly into an aspartate residue, while the cis isomer projects it into a hydrophobic wall, nullifying affinity.

Case Study: Paroxetine (The Gold Standard)

Paroxetine (Paxil) represents the archetypal 3,4-disubstituted piperidine. It acts as a Selective Serotonin Reuptake Inhibitor (SSRI).[1][2][3][4]

Structural Comparison
  • Active Drug: (-)-trans-Paroxetine.

    • Configuration: (3S, 4R).

    • Geometry: The 4-(4-fluorophenyl) group is equatorial (the anchor). The 3-(aryloxy) group is also equatorial.

  • Inactive Isomer: cis-Paroxetine.

    • Geometry: If the 4-phenyl group remains equatorial, the 3-aryloxy group is forced into an axial position.

Comparative Biological Data

The following table summarizes the binding affinity (


) and inhibition potency (

) differences.[5][6]
Feature(-)-trans-Paroxetine (Eutomer)(+)-trans-Paroxetinecis-Paroxetine (Distomer)
SERT Binding (

)
0.07 nM (70 pM) ~25 nM> 100 nM
Selectivity (SERT vs NET) High (>300-fold)LowN/A (Weak Binding)
Conformation Diequatorial (3-eq, 4-eq)Diequatorial (Enantiomer)Axial-Equatorial (3-ax, 4-eq)
Therapeutic Status Marketed AntidepressantInactive/ImpurityInactive/Impurity

Mechanistic Insight: Crystallographic studies of the Serotonin Transporter (SERT) reveal that the trans-configuration allows the methylenedioxyphenyl group to occupy "Subsite B" (stabilized by Asn177), while the piperidine nitrogen interacts with the central binding site. The cis-isomer's axial projection creates a steric clash with the transporter's extracellular vestibule, preventing the "lock-and-key" fit required for nanomolar inhibition.

Experimental Workflow: Synthesis to Validation

Distinguishing and isolating these isomers is the most common bottleneck in the lab.

A. Synthesis Strategy
  • Thermodynamic vs. Kinetic Control:

    • Reduction of Pyridines: Catalytic hydrogenation (e.g., PtO2/H2) of 3,4-disubstituted pyridines typically yields the cis-isomer (kinetic product) due to hydrogen delivery from the less hindered face.

    • Equilibration: Heating the cis-isomer with a strong base (e.g., t-BuOK) often isomerizes it to the thermodynamically more stable trans-isomer (diequatorial).

B. Structural Confirmation (The NMR Protocol)

CRITICAL: You cannot rely on retention time alone.


H NMR coupling constants (

-values) are the only self-validating metric for relative stereochemistry in solution.
  • Protocol: Acquire a 1H NMR in CDCl3 or DMSO-d6. Focus on the proton at the C3 or C4 position.

  • The Karplus Relationship Rule:

    • Trans-Diaxial (

      
      ):  Large coupling constant (
      
      
      
      ).
    • Axial-Equatorial / Eq-Eq (

      
      ):  Small coupling constant (
      
      
      
      ).

Decision Matrix: If the signal for the proton alpha to the substituent is a broad multiplet with small splittings , you likely have the cis (axial-equatorial) isomer. If it is a doublet of doublets with at least one large coupling (>10Hz) , you have the trans (diequatorial) isomer.

Visualizing the Pathway

The following diagrams illustrate the conformational logic and the experimental decision tree.

PiperidineWorkflow cluster_0 Phase 1: Synthesis & Resolution cluster_1 Phase 2: Structural ID (NMR) cluster_2 Phase 3: Bioassay Start Substituted Pyridine Precursor Red Catalytic Hydrogenation (Kinetic Control) Start->Red Mix Cis/Trans Mixture Red->Mix Sep Chiral HPLC / Crystallization Mix->Sep NMR 1H NMR Analysis (Focus on H3/H4) Sep->NMR J_Large Large J-value (10-12 Hz) NMR->J_Large Diaxial Coupling J_Small Small J-value (2-5 Hz) NMR->J_Small Ax-Eq Coupling Trans TRANS Isomer (Diequatorial) J_Large->Trans Cis CIS Isomer (Axial-Equatorial) J_Small->Cis Assay Radioligand Binding (Ki Determination) Trans->Assay Cis->Assay Result Lead Optimization Assay->Result

Caption: Experimental workflow for separating and identifying piperidine isomers using NMR coupling constants as the primary validation gate.

Conformation Trans_Stable TRANS (Diequatorial) Most Stable High Potency (Paroxetine) Cis_1 CIS (Axial-Equatorial) Intermediate Energy Steric Clash in Receptor Trans_Stable->Cis_1 Requires Bond Breaking (Isomerization) Trans_Unstable TRANS (Diaxial) High Energy Rarely Populated Trans_Unstable->Trans_Stable Ring Flip (Equilibrium favors Stable)

Caption: Conformational energy landscape. Note that converting Trans to Cis requires chemical isomerization, while ring flips are conformational.

Summary of Key Findings

  • Potency Gap: In 3,4-disubstituted piperidines like Paroxetine, the trans-isomer is typically the eutomer (active), often exhibiting >100-fold higher affinity than the cis-isomer.

  • Structural Rigidity: The piperidine ring is not passive. The "Anchor" substituent (usually 4-aryl) locks the conformation, forcing the second substituent into a specific vector.

  • Validation: Never assume stereochemistry based on synthesis method alone. Always validate using NMR coupling constants (

    
     vs 
    
    
    
    ).
References
  • Barnes, N. M., et al. (1999). The 5-HT transporter: a review of the pharmacological and therapeutic potential of paroxetine.Journal of Psychopharmacology. Link

  • Coleman, J. A., et al. (2016). Structure of the human serotonin transporter mediated by paroxetine.Science. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Kozikowski, A. P., et al. (2002). Synthesis and biology of the 3,4-disubstituted piperidine analogues of cocaine.Journal of Medicinal Chemistry. Link

  • Plenge, P., & Mellerup, E. T. (1985). Binding of 3H-paroxetine to the serotonin transporter.Psychopharmacology. Link

Sources

Validating Analytical Architectures for Piperidine Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods for piperidine intermediates Content Type: Publish Comparison Guide

Part 1: The "Invisible" Analyte Challenge

Piperidine intermediates (e.g., 4-piperidone, N-boc-piperidine, 3-methylpiperidine) are the structural backbones of blockbuster therapeutics, from fentanyl analogues to antihistamines. Yet, they present a notorious "double-bind" in analytical chemistry:

  • Chromophoric Silence: Many lack conjugated

    
    -systems, rendering them invisible to standard UV detection (>220 nm).
    
  • Basic Tailing: The secondary amine moiety (

    
    ) interacts aggressively with residual silanols on silica columns, causing severe peak tailing that compromises quantification limits (LOQ).
    

This guide moves beyond standard SOPs to compare analytical architectures objectively and provide a self-validating framework for their validation.

Part 2: Strategic Method Selection (Comparative Analysis)

Choosing the right detector is not a preference; it is a function of the analyte's volatility and optical properties. Below is a comparative analysis of the four dominant methodologies.

Table 1: Comparative Performance Matrix for Piperidine Analysis[1][2]
FeatureRP-HPLC (UV/DAD) GC-FID/MS HPLC-CAD (Charged Aerosol) LC-MS (QDa/Triple Quad)
Primary Utility Routine QC of chromophoric derivatives.Volatile intermediates (e.g., methylpiperidines).Non-chromophoric salts & impurities.Trace impurity profiling & genotoxins.
Sensitivity (LOD) Moderate (High if derivatized).High (ppm level).High (ng on column).Ultra-High (ppb level).
Sample Prep High Burden: Often requires derivatization (e.g., Tosyl-Cl).[3]Moderate: Free-basing required for salts.Low: Direct injection of salts.Low: Direct injection.
Linearity Range



(Curvilinear).

Capital Cost Low ($)Low-Medium (

)
Medium (

$)
High (

)
Major Limitation "Invisible" peaks without derivatization.Thermal instability of some salts.Response depends on mobile phase volatility.Matrix effects (suppression).
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the optimal analytical technique based on the physicochemical properties of the piperidine intermediate.

MethodSelection Start Start: Analyze Piperidine Intermediate CheckUV Does it have a UV Chromophore? Start->CheckUV CheckVolatile Is it Volatile & Thermally Stable? CheckUV->CheckVolatile No MethodUV Method A: RP-HPLC (UV/DAD) (Standard C18, Low pH) CheckUV->MethodUV Yes CheckSalt Is it a Salt (e.g., HCl)? CheckVolatile->CheckSalt Yes MethodCAD Method D: HPLC-CAD or LC-MS (Universal Detection) CheckVolatile->MethodCAD No (Non-volatile/Unstable) MethodGC Method B: GC-FID/MS (Capillary Column) CheckSalt->MethodGC No (Free Base) FreeBase Perform Free-Basing Extraction CheckSalt->FreeBase Yes MethodDeriv Method C: Derivatization + HPLC-UV (e.g., Tosyl Chloride) MethodCAD->MethodDeriv Alt: If CAD unavailable FreeBase->MethodGC

Figure 1: Decision matrix for selecting analytical instrumentation based on analyte properties.

Part 3: Deep Dive – The "Self-Validating" Protocol

Case Study: Validation of 4-Piperidone Monohydrate Hydrochloride (Non-chromophoric, Basic Salt).

Since this compound lacks UV absorption and is a salt, HPLC-CAD or Derivatization-HPLC are the gold standards. Here, we detail a Derivatization-HPLC protocol because it utilizes standard equipment accessible to most labs, focusing on the criticality of the derivatization step.

1. The Chemistry of Visibility (Derivatization)

To validate this method, we must first react the secondary amine with p-Toluenesulfonyl chloride (Tosyl-Cl). This introduces a strong UV chromophore (


 nm) and neutralizes the basic amine, eliminating peak tailing.

Reaction Scheme:



2. Experimental Workflow

Step 1: Sample Preparation (The Critical Control Point)

  • Stock Solution: Dissolve 50 mg Piperidine HCl in 50 mL borate buffer (pH 9.0). Why? High pH ensures the amine is deprotonated and nucleophilic.

  • Derivatization: Mix 1.0 mL Stock + 1.0 mL Tosyl-Cl (10 mg/mL in ACN). Incubate at 50°C for 20 mins.

  • Quenching: Add 0.5 mL 1M amine (e.g., glycine) to scavenge excess Tosyl-Cl. Why? Prevents the derivatizing agent from interfering with the chromatogram.

Step 2: Chromatographic Conditions

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Isocratic ACN:Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 232 nm.

  • Self-Validating Metric: The "Tosyl-Glycine" peak (quench product) must resolve from the "N-Tosyl-Piperidine" peak with

    
    .
    
3. Validation Parameters (ICH Q2(R2) Aligned)

A robust method must "fail" correctly. If the system is not suitable, the data should flag itself.

ParameterExperimental DesignAcceptance Criteria (The "Pass" Flag)
Specificity Inject: Blank, Placebo, Pure Standard, and Forced Degradation sample (Acid/Base hydrolysis).No interfering peaks at retention time of N-Tosyl-Piperidine. Purity angle < Purity threshold (DAD).
Linearity 5 concentrations from 50% to 150% of target concentration.

.[3] Residual plot must show random distribution (no bias).
Accuracy Spike placebo at 80%, 100%, 120% levels (triplicate).Recovery: 98.0% – 102.0%. RSD < 2.0%.[3][5]
Precision Repeatability: 6 injections at 100%. Intermediate: Different day, different analyst.RSD < 2.0% for both.[5]
Robustness Deliberate

pH change,

C temp,

organic phase.
System Suitability (Tailing, Plates) remains within limits.
Part 4: Visualization of the Validation Lifecycle

The following diagram outlines the "V-Model" approach to method validation, ensuring that every experimental step traces back to a core requirement.

ValidationLifecycle cluster_Val 4. Validation Phase (ICH Q2) Req 1. Define Requirements (LOD, Range, Throughput) Dev 2. Method Development (Column Screening, pH Opt) Req->Dev Opt 3. Optimization (Tailing < 1.5, Res > 2.0) Dev->Opt Spec Specificity (Interference Check) Opt->Spec Spec->Dev Fail Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Acc->Opt Fail Report 5. Final Method SOP (Self-Validating Criteria) Acc->Report

Figure 2: The Validation Lifecycle. Note the feedback loops (dotted red lines); if Specificity or Accuracy fails, the method must return to Development or Optimization, not proceed.

Part 5: Expert Insights on Troubleshooting

1. The "Ghost" Peak Phenomenon:

  • Observation: In GC analysis of piperidines, you often see a split peak.

  • Causality: This is usually the salt dissociating in the hot injector port.

  • Solution: Use a base-wash injection or perform a liquid-liquid extraction (LLE) with NaOH/DCM prior to injection to ensure 100% free base form enters the column.

2. Tailing in HPLC:

  • Observation: Asymmetry factor > 2.0.

  • Causality: Interaction with silanols.[6][7]

  • Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so the piperidine elutes symmetrically. Alternatively, use high pH-stable hybrid columns (e.g., Waters XBridge) at pH 10.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link] (Source 1.4)

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link] (Source 1.21)

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link] (Source 1.18)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Methoxycarbonylamino-4-methylpiperidine
Reactant of Route 2
cis-3-Methoxycarbonylamino-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.